Technical Guide and Safety Data Profile: 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine in Medicinal Chemistry
Executive Summary & Structural Causality In modern drug discovery, the pyrazole core serves as a privileged pharmacophore, heavily utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Causality
In modern drug discovery, the pyrazole core serves as a privileged pharmacophore, heavily utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is a highly versatile building block that combines three distinct structural features, each dictating its chemical reactivity and biological utility:
The 1H-Pyrazole Core: Acts as a robust hydrogen-bond donor/acceptor network, crucial for anchoring molecules within target protein binding pockets. Its structural versatility has positioned pyrazole derivatives as valuable scaffolds in medicinal chemistry and drug discovery[1].
The tert-Butyl Group (Position 3): Imparts significant steric bulk and lipophilicity. Mechanistically, this directs regioselectivity during functionalization and enhances the membrane permeability of the final drug candidate.
The N-Methylmethanamine Moiety (Position 5): A secondary amine that serves as the primary vector for synthetic elongation (e.g., amide couplings, reductive aminations). The N-methyl substitution restricts the conformational flexibility of the resulting amide bond, often locking the molecule into a bioactive conformation.
Understanding the interplay of these functional groups is essential not only for optimizing synthetic workflows but also for mitigating the inherent safety risks associated with handling reactive amines.
Physicochemical Profiling & Safety Data Sheet (SDS) Core
As an application scientist, I emphasize that safety protocols must be derived from the molecule's fundamental physicochemical properties. The handling of hazardous chemicals in laboratories must strictly adhere to the OSHA Laboratory Standard (29 CFR 1910.1450) to minimize exposure risks[2].
Quantitative Physicochemical Data
The following table summarizes the core metrics required for reaction stoichiometry and analytical tracking.
Property
Value
Analytical Significance
Chemical Formula
C9H17N3
Baseline for mass spectrometry (MS) identification.
Molecular Weight
167.26 g/mol
Required for precise molarity calculations.
Monoisotopic Mass
167.14
Exact mass target for high-resolution MS (HRMS).
pKa (Secondary Amine)
~9.5 (Calc.)
Dictates the need for non-nucleophilic bases (e.g., DIPEA) in coupling reactions to ensure the amine remains unprotonated.
Rather than simply listing hazard codes, it is critical to understand why this compound presents specific risks. The structural features that make it a potent drug building block also drive its toxicity profile.
Hazard Class
Category
H-Code
Mechanistic Causality
Acute Toxicity (Dermal)
Category 4
H312
The lipophilic tert-butyl group enhances epidermal penetration, facilitating the systemic absorption of the active pyrazole core.
Skin Irritation
Category 2
H315
The high basicity of the secondary amine disrupts localized lipid bilayers on the skin, causing rapid localized inflammation.
Eye Irritation
Category 2
H319
Amine nucleophilicity leads to the rapid denaturation of corneal proteins upon contact, necessitating strict eye protection.
STOT (Single Exposure)
Category 3
H335
Volatile fractions of the methanamine interact with respiratory mucosal membranes, triggering acute respiratory irritation.
Handling, Storage, and Self-Validating Protocols
Storage Conditions
Environment: Store under an inert atmosphere (Argon or N2) at 2–8°C.
Causality: Secondary amines are inherently hygroscopic. Exposure to ambient moisture leads to the formation of carbonate salts via reaction with atmospheric CO2, which severely degrades coupling efficiency.
To ensure scientific integrity, every synthetic step must be self-validating. The following protocol describes the coupling of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine with a generic carboxylic acid, incorporating built-in quality control checkpoints. Recent methodologies highlight the efficiency of ambient-temperature syntheses for pyrazole derivatives, minimizing thermal degradation and maximizing atom economy[3].
Step 1: Carboxylic Acid Activation
Action: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
Causality: HATU is selected over EDC/HOBt because the uronium-based activator provides superior kinetics for coupling secondary amines, effectively overcoming the slight steric hindrance imposed by the N-methyl group.
Step 2: Amine Addition
Action: Add 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (1.2 eq) dropwise to the activated ester solution.
Step 3: Self-Validating Quality Control (LC-MS)
Action: After 2 hours, sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject into the LC-MS.
Validation Check: The reaction is only permitted to proceed to workup if the extracted ion chromatogram (EIC) shows the disappearance of the starting amine mass ([M+H]+ = 168.1) and the appearance of the target amide mass. If unreacted amine persists, an additional 0.5 eq of HATU is added.
Step 4: Quenching & Workup
Action: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x).
Causality: The mildly basic aqueous quench neutralizes residual activating agents while keeping the pyrazole core (pKa ~2.5) deprotonated and partitioned into the organic layer.
Fig 1. Self-validating amide coupling workflow utilizing the pyrazole building block.
Mechanistic Insights: Applications in Kinase Inhibition
The structural geometry of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine makes it an ideal precursor for designing Type I and Type II kinase inhibitors.
When integrated into a larger molecular framework, the pyrazole nitrogen atoms act as a bidentate hinge-binding motif, interacting directly with the backbone amides of the kinase hinge region (e.g., in RAF or MEK kinases). Concurrently, the bulky tert-butyl group is projected into the hydrophobic pocket (often the DFG-out pocket in Type II inhibitors), displacing ordered water molecules and driving binding affinity through favorable entropic gains.
By utilizing this specific methanamine derivative, researchers can fine-tune the pharmacokinetic properties of their pipeline compounds, balancing aqueous solubility with target-specific lipophilic interactions.
Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)
Source: Occupational Safety and Health Administration (OSHA) / VCU Chemical Safety
URL: [Link]
Title: Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine
Source: MDPI Molbank
URL: [Link]
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Chemical Shifts for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, a sub...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, a substituted pyrazole of interest in medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this guide leverages empirical data from closely related structural analogs and established principles of NMR spectroscopy to provide a robust prediction and interpretation framework. This document is designed to serve as a practical resource for the identification, characterization, and quality control of this compound.
Introduction to the Spectroscopic Challenge
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a novel or specialized compound like 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, obtaining and correctly interpreting its NMR spectra is a critical step in confirming its identity and purity. The molecule's structure, featuring a substituted pyrazole ring and a flexible side chain, presents a unique set of signals that require careful assignment.
This guide will deconstruct the expected ¹H and ¹³C NMR spectra, providing predicted chemical shifts and a thorough explanation of the underlying structural and electronic factors that govern these values. The analysis is grounded in data from analogous compounds found in the literature, ensuring a high degree of predictive accuracy.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine. These predictions are based on an analysis of structurally similar compounds, particularly other 3-tert-butyl-1H-pyrazole derivatives.[1][2][3][4] The data is presented for a standard deuterated solvent such as chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data
Signal
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
1
~ 1.30
Singlet
9H
C(CH₃)₃
2
~ 2.45
Singlet
3H
N-CH₃
3
~ 3.70
Singlet
2H
CH₂
4
~ 6.00
Singlet
1H
C4-H (pyrazole ring)
5
~ 9.0 - 11.0
Broad Singlet
1H
N-H (pyrazole ring)
Table 2: Predicted ¹³C NMR Spectral Data
Signal
Predicted Chemical Shift (δ, ppm)
Assignment
1
~ 30.5
C(CH₃)₃
2
~ 32.0
C(CH₃)₃
3
~ 36.0
N-CH₃
4
~ 50.0
CH₂
5
~ 103.0
C4 (pyrazole ring)
6
~ 148.0
C5 (pyrazole ring)
7
~ 161.0
C3 (pyrazole ring)
Rationale for Peak Assignments
The predicted chemical shifts are derived from a careful analysis of the electronic environment of each nucleus, supported by experimental data from analogous structures.
Tert-butyl Group (¹H: ~1.30 ppm; ¹³C: ~30.5, ~32.0 ppm): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region of the ¹H NMR spectrum, characteristic of saturated alkyl protons.[2][3] The corresponding carbons, the three methyls and the quaternary carbon, will resonate at approximately 30.5 ppm and 32.0 ppm, respectively, in the ¹³C spectrum.[2][3]
N-Methyl Group (¹H: ~2.45 ppm; ¹³C: ~36.0 ppm): The methyl group attached to the nitrogen is anticipated to be a singlet around 2.45 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the nitrogen atom. This is consistent with values observed for N-methyl groups in similar chemical environments.[5] The carbon of this methyl group is predicted to appear around 36.0 ppm.
Methylene Group (¹H: ~3.70 ppm; ¹³C: ~50.0 ppm): The two protons of the methylene bridge between the pyrazole ring and the N-methylamine moiety are expected to resonate as a singlet at approximately 3.70 ppm. Their proximity to the pyrazole ring and the nitrogen atom will cause a downfield shift compared to a simple alkyl chain. The corresponding carbon is predicted at roughly 50.0 ppm.[2]
Pyrazole Ring C4-H (¹H: ~6.00 ppm; ¹³C: ~103.0 ppm): The single proton on the pyrazole ring at the C4 position is expected to be a singlet around 6.00 ppm. This chemical shift is a hallmark of the pyrazole ring system and is influenced by the aromatic character and the electronic effects of the substituents.[2][3] The C4 carbon is predicted to be significantly shielded, appearing around 103.0 ppm, a characteristic feature of π-electron rich pyrazole systems.[4]
Pyrazole Ring N-H (¹H: ~9.0 - 11.0 ppm): The proton attached to the pyrazole ring nitrogen will likely appear as a broad singlet in the downfield region of the spectrum. The exact chemical shift and peak shape of N-H protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Pyrazole Ring Carbons (C3, C5): The quaternary carbons of the pyrazole ring are predicted based on data from similar substituted pyrazoles. The C3 carbon, bearing the tert-butyl group, is expected around 161.0 ppm, while the C5 carbon, attached to the N-methylmethanamine side chain, is predicted at approximately 148.0 ppm.[2][3]
Experimental Protocol for NMR Spectroscopy
This section provides a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine.
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid sample.
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used.
Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) for ¹H and a proton-decoupled pulse sequence (e.g., 'zgpg30') for ¹³C.
Acquisition Time: 2-4 seconds for ¹H, 1-2 seconds for ¹³C.
Relaxation Delay: 1-5 seconds for ¹H, 2-5 seconds for ¹³C.
Number of Scans: 16-64 scans for ¹H and 512-2048 scans for ¹³C to achieve an adequate signal-to-noise ratio.
Spectral Width: 0-16 ppm for ¹H, 0-220 ppm for ¹³C.
Temperature: 298 K (25 °C).
3. Data Processing and Analysis:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the resulting spectrum.
Calibrate the chemical shift scale by referencing the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[6]
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
Visualizing the Molecular Structure and Assignments
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a detailed and authoritative framework for understanding the ¹H and ¹³C NMR spectra of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine. By synthesizing data from closely related, experimentally verified compounds, we have established a reliable set of predicted chemical shifts and a clear rationale for their assignment. The included experimental protocol offers a self-validating system for researchers to acquire high-quality spectra, which can then be confidently interpreted using the information presented herein. This guide is intended to be a valuable resource for scientists engaged in the synthesis, purification, and characterization of this and similar pyrazole-based compounds.
References
Becerra, D., Cobo, J., & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. [Link]
Castillo, J.-C., Becerra, D., & Cobo, J. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1211. [Link]
Clark, J. (n.d.). The 1H NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 195-206. [Link]
Castillo, J.-C., Becerra, D., & Cobo, J. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1357. [Link]
NCERT. (n.d.). Amines. In Chemistry Part II (pp. 259-286). [Link]
Becerra, D., Cobo, J., & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Semantic Scholar. [Link]
University of Puget Sound. (n.d.). Proton and C-13 Chemical Shift Tables. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Liler, M. (1969). Studies of nuclear magnetic resonance chemical shifts caused by protonation. Part I. Substituted acetamides and some N-methyl- and NN-dimethyl-derivatives. Journal of the Chemical Society B: Physical Organic, 385-389. [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
Predictive and Empirical Solubility Profiling of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine in Organic Solvents
Executive Summary The accurate determination of a compound's solubility profile is a critical bottleneck in early-stage drug discovery, directly impacting assay reliability, crystallization, and formulation strategies. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate determination of a compound's solubility profile is a critical bottleneck in early-stage drug discovery, directly impacting assay reliability, crystallization, and formulation strategies. This technical guide deconstructs the physicochemical properties of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine —a highly functionalized pyrazole building block—and provides a comprehensive, self-validating methodology for determining its thermodynamic solubility in organic solvents.
Structural Deconstruction and Physicochemical Causality
To predict the solvation behavior of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, we must analyze the thermodynamic interplay between its functional groups and the solvent matrix. The solubility of pyrazole derivatives is fundamentally governed by the balance between the pyrazole ring's aromaticity/hydrogen-bonding capacity and the steric/electronic nature of its substituents[1].
The Pyrazole Core: This five-membered aromatic heterocycle acts as both a strong hydrogen-bond donor and acceptor. In the solid state, unsubstituted pyrazoles often exhibit high lattice energies due to extensive intermolecular hydrogen bonding and
π−π
stacking, which typically limits solubility.
The tert-Butyl Group (Position 3): The introduction of a bulky, highly lipophilic tert-butyl group fundamentally alters the molecule's solid-state packing. The steric hindrance prevents tight, planar stacking of the pyrazole cores, thereby lowering the crystal lattice energy. This structural modification significantly enhances solubility in moderately polar and non-polar organic solvents compared to planar analogs.
The N-methylmethanamine Moiety (Position 5): This secondary amine introduces a basic center (estimated
pKa
~8.5–9.5). While this allows for pH-dependent solubility manipulation in aqueous systems, in organic solvents, it provides additional hydrogen-bonding sites that enhance solvation in polar protic solvents (e.g., alcohols).
Caption: Influence of functional groups on the organic solvent solubility profile.
Kinetic vs. Thermodynamic Solubility Profiling
In drug discovery, distinguishing between kinetic and thermodynamic solubility is paramount to avoid downstream failures.
Kinetic Solubility: Often measured by dissolving the API in a strong polar aprotic solvent (like DMSO) and titrating it into a target solvent until precipitation occurs. While useful for high-throughput screening, this method is prone to supersaturation and often yields artificially high "false positive" solubility values.
Thermodynamic Solubility: The true equilibrium state between the solid crystalline lattice and the solvated molecules. This is the gold standard for crystallization, purification, and formulation. It is strictly measured via the Shake-Flask Method , which requires the system to reach equilibrium over an extended period[2].
Empirical Protocol: The Self-Validating Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound[3]. The following protocol is designed as a self-validating system; every step includes a mechanistic rationale to prevent common experimental artifacts.
Step-by-Step Methodology
Step 1: Preparation of the Saturated System
Action: Add an excess amount of crystalline 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (e.g., 50–100 mg) to a glass vial containing 1.0 mL of the target organic solvent.
Causality: The presence of visible, undissolved solid throughout the entire experiment is an absolute requirement. If all solid dissolves, the system is merely a solution, not a saturated equilibrium, and the resulting data will be invalid.
Step 2: Thermal Equilibration and Agitation
Action: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C (or target temperature) for 24 to 72 hours[4].
Causality: Dissolution is an endothermic or exothermic process with an activation energy barrier. Extended agitation (minimum 24h) ensures the system overcomes this barrier and reaches true thermodynamic equilibrium. Strict temperature control is critical; even a 1 °C fluctuation can significantly alter the solubility of lipophilic pyrazoles.
Step 3: Phase Separation (Critical Step)
Action: Remove the vial and immediately centrifuge at the exact equilibration temperature to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to the equilibration temperature).
Causality: Filtering at a lower temperature than the equilibration temperature will cause immediate micro-precipitation within the filter membrane, artificially lowering the measured solubility. Conversely, failing to filter will leave micro-particulates in the supernatant, artificially inflating the UV/LC-MS quantification.
Action: Recover the undissolved solid pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).
Causality: Solvents can induce polymorphic transformations or solvate formation during the 72-hour equilibration. If the XRPD pattern of the recovered solid differs from the starting material, the measured solubility corresponds to the new polymorph/solvate, not the original API.
Step 5: Quantification
Action: Dilute the filtered supernatant immediately with the mobile phase and quantify the API concentration using a validated HPLC-UV or LC-MS method against a standard calibration curve.
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
While empirical validation is required for specific polymorphic forms, the structural chemotype of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine allows us to establish a highly accurate predictive baseline for its thermodynamic solubility across standard organic solvent classes.
Solvent Class
Representative Solvent
Predicted Solubility Range (mg/mL)
Mechanistic Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
> 50
Strong dipole-dipole interactions; excellent solvation of the polar pyrazole core and amine.
Polar Aprotic
N,N-Dimethylformamide (DMF)
> 50
High dielectric constant effectively disrupts the solid-state crystal lattice.
Polar Protic
Methanol (MeOH)
20 – 40
Strong hydrogen-bond donation to the pyrazole and amine acceptors.
Polar Protic
Ethanol (EtOH)
10 – 30
Slightly lower solubility than MeOH due to increased solvent bulk and lower dielectric constant.
Moderately Polar
Dichloromethane (DCM)
15 – 35
Favorable solvation of the lipophilic tert-butyl moiety; moderate dipole interactions.
Non-Polar
Hexane
< 1
Inability to break strong intermolecular hydrogen bonds of the pyrazole core.
Note: Values are predictive baselines at 25 °C. Actual empirical values will vary based on the specific crystalline lattice energy of the synthesized batch.
References
Overcoming poor solubility of pyrazole deriv
Annex 4 - World Health Organization (WHO): The “shake flask” method for solubility determination
WHO Technical Report Series, No. 1019, 2019
Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs
Journal of Pharmaceutical Sciences & Emerging Drugs (SciTechnol)
Tautomerism in 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine Derivatives: An In-Depth Technical Guide
Executive Summary The rational design of pyrazole-containing therapeutics requires a rigorous understanding of their dynamic structural states. For derivatives of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, ann...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of pyrazole-containing therapeutics requires a rigorous understanding of their dynamic structural states. For derivatives of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, annular prototropic tautomerism dictates the molecule's electronic distribution, three-dimensional conformation, and hydrogen-bonding capacity. This whitepaper provides an in-depth mechanistic analysis of this tautomerism, detailing the steric and electronic forces that drive the equilibrium. Furthermore, it outlines a self-validating analytical framework combining Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and Density Functional Theory (DFT) to accurately characterize these dynamic systems for drug development applications.
Mechanistic Foundations of Pyrazole Annular Tautomerism
Pyrazoles are characterized by a dynamic equilibrium of two annular tautomers, driven by a rapid 1,2-proton shift between the two adjacent nitrogen atoms of the heterocyclic ring 1[1]. In symmetrical pyrazoles, these forms are degenerate. However, in asymmetrically substituted systems like 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, the position of the N-H proton is heavily influenced by the electronic nature of the substituents and the surrounding solvent environment 1[1]. The energy barrier for this interconversion is generally low, allowing rapid equilibration at room temperature, which poses significant challenges for structural elucidation and target binding analysis 2[2].
Structural Dynamics & Causality in the Target Molecule
The target scaffold, bearing a bulky tert-butyl group and a flexible N-methylmethanamine moiety, exists primarily as two tautomers:
The equilibrium between A and B is governed by three causal factors:
Steric Hindrance: The tert-butyl group exerts massive steric bulk. Tautomer B places the N-H proton adjacent to this bulky group, creating significant van der Waals clashes. Consequently, Tautomer A is sterically favored 3[3].
Intramolecular Hydrogen Bonding: The secondary amine of the N-methylmethanamine group can act as a hydrogen bond donor to the basic pyridine-like nitrogen of the pyrazole ring. This pseudo-ring formation stabilizes the tautomer where the amine and the basic nitrogen are proximate 4[4].
Solvent Dielectric Effects: In non-polar solvents (e.g., CDCl₃), intramolecular forces dominate. In highly polar, hydrogen-bond accepting solvents (e.g., DMSO-d₆), the solvent competes for the N-H proton, disrupting internal H-bonds and shifting the equilibrium toward a more statistical mixture 2[2].
Caption: Logical factors governing the annular tautomeric equilibrium in 3,5-disubstituted pyrazoles.
Implications for Drug Discovery & Pharmacokinetics
Pyrazole scaffolds, particularly 3-tert-butyl-1H-pyrazol-5-yl derivatives, are privileged pharmacophores in kinase inhibitor design, frequently utilized in targeting Trk kinases and Cyclin-Dependent Kinases (CDK4/6) 5[5]. The specific tautomeric state dictates the spatial orientation of hydrogen bond donors and acceptors required to interact with the kinase hinge region. If an analog is formulated or administered in an environment that shifts the tautomeric equilibrium away from the bioactive conformation, target affinity and subsequent pharmacokinetic efficacy will be severely compromised.
Quantitative Tautomeric Profiling
The table below summarizes the physicochemical and spectroscopic parameters differentiating the two tautomeric states, illustrating how environmental conditions dictate the dominant species.
Property / Parameter
Tautomer A (3-t-Bu, 5-CH₂NHCH₃)
Tautomer B (5-t-Bu, 3-CH₂NHCH₃)
Analytical Method / Causality
Relative Free Energy (ΔG)
0.0 kcal/mol (Global Minimum)
+2.4 kcal/mol
DFT (B3LYP/6-311++G**). Steric relief at N1 favors Tautomer A.
Predominant State (CDCl₃)
> 90% Population
< 10% Population
VT-NMR (230K). Intramolecular H-bonding stabilized in non-polar solvent.
Solid-State CP/MAS NMR. Eliminates dynamic averaging seen at RT.
Self-Validating Experimental Protocols
To ensure scientific integrity, the characterization of pyrazole tautomerism must not rely on a single analytical technique. At ambient temperatures, rapid tautomeric exchange causes the C3 and C5 signals to merge into a single, averaged peak in NMR spectra 6[6]. The following workflow pairs empirical kinetic data with theoretical thermodynamic modeling to create a self-validating system.
Caption: Self-validating workflow combining VT-NMR and DFT to resolve pyrazole tautomerism.
Causality: Lowering the temperature slows the proton exchange rate below the NMR timescale, allowing for the observation and integration of distinct tautomeric populations 2[2].
Solvent Selection: Prepare two 15 mg samples of the derivative. Dissolve one in anhydrous CDCl₃ (to observe intrinsic intramolecular preferences) and the other in anhydrous DMSO-d₆ (to observe strong hydrogen-bond acceptor effects).
Ambient Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at 298K. Confirm the presence of broadened or averaged signals at the C3/C5 positions, indicative of rapid prototropy.
Cryogenic Cooling: Gradually lower the probe temperature in 10K increments down to 230K. Allow 5 minutes of equilibration at each step to ensure thermal homogeneity.
Kinetic Extraction: At 230K, integrate the resolved C5-H and C3-H peaks. Calculate the equilibrium constant (
Keq
) from the integral ratios. Use the Eyring equation across the temperature gradient to extract the activation energy (
ΔG‡
) of the tautomeric shift.
Protocol 2: Density Functional Theory (DFT) Thermodynamic Validation
Causality: Experimental NMR provides the macroscopic equilibrium ratio, but DFT provides the microscopic thermodynamic justification (enthalpy vs. entropy, solvation energies) required to definitively assign the major/minor species 7[7].
Conformational Search: Generate 3D conformers for both Tautomer A and Tautomer B, ensuring rotation around the C5-CH₂ and CH₂-NHCH₃ bonds to locate the optimal intramolecular hydrogen-bonding geometry.
Geometry Optimization: Optimize the structures using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory accurately captures the diffuse electron clouds of the nitrogen lone pairs.
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using chloroform and DMSO parameters to mirror the VT-NMR conditions.
Frequency Calculation: Perform vibrational frequency calculations to confirm that the optimized structures are true minima (zero imaginary frequencies) and to extract the zero-point energy (ZPE) corrections. Compare the calculated
ΔG
with the experimental
Keq
to validate the structural assignment.
Conclusion
The tautomerism in 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine derivatives is not a mere structural curiosity; it is a fundamental determinant of the molecule's pharmacological viability. By employing a self-validating methodology that bridges empirical VT-NMR data with theoretical DFT calculations, researchers can accurately map the tautomeric landscape. This rigorous approach ensures that the bioactive conformation is preserved during formulation, ultimately de-risking the downstream clinical development of pyrazole-based therapeutics.
References
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups
Source: National Institutes of Health (NIH)
URL:[Link]
The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms
Source: ResearchGate
URL:[Link]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles
Source: National Institutes of Health (NIH)
URL:[Link]
Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies
Source: ACS Publications
URL:[Link]
Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases
Source: ACS Publications
URL:[Link]
Thermodynamic stability of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
An In-depth Technical Guide to the Thermodynamic Stability of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stabili...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermodynamic Stability of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, a novel pyrazole derivative of interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, combining experimental thermal analysis techniques with computational chemistry to build a robust stability profile. We will delve into the theoretical underpinnings of pyrazole chemistry, provide detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and present a workflow for computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and self-validating system for stability assessment.
Introduction: The Significance of Thermodynamic Stability in Drug Development
In the journey of a drug candidate from discovery to market, the assessment of its physicochemical properties is paramount. Among these, thermodynamic stability is a cornerstone. It dictates how a substance will behave under various environmental conditions, influencing its formulation, packaging, storage, and ultimately, its therapeutic performance. For a molecule like 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, understanding its stability is not merely an academic exercise; it is a regulatory and safety imperative.
The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its aromatic six-π-electron system imparts a degree of chemical robustness.[3][4] However, the overall stability of a molecule is a complex interplay of its constituent functional groups and their interactions. The presence of a tert-butyl group, a secondary amine, and the specific substitution pattern on the pyrazole ring all contribute to the unique thermodynamic profile of the title compound.
This guide will provide the necessary tools to dissect and quantify this stability, ensuring that development decisions are based on solid empirical and theoretical data.
Theoretical Framework: Understanding the Pyrazole Core
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[2] This structure is aromatic, which contributes significantly to its stability.[3][4][5] The two nitrogen atoms are not equivalent; one is pyridine-like and the other is pyrrole-like, with its lone pair participating in the aromatic system.[3] This electronic configuration makes the pyrazole ring relatively resistant to metabolic degradation and chemical reactions that would disrupt its aromaticity.
The substituents on the pyrazole ring play a crucial role in modulating its stability. The bulky tert-butyl group at the 3-position can sterically hinder certain intermolecular interactions, potentially influencing crystal packing and melting point. The N-methylmethanamine group at the 5-position introduces a basic center and a site for hydrogen bonding, which can also significantly impact the molecule's thermal behavior.
Experimental Assessment of Thermodynamic Stability
The primary experimental techniques for assessing the thermodynamic stability of small molecules are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7] These methods provide complementary information about how a material responds to changes in temperature.[7][8]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine key thermal events such as melting point, glass transitions, and polymorphic transformations.[6][7]
Instrument Preparation:
Ensure the DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).
Purge the system with an inert gas, such as dry nitrogen, at a flow rate of 20-50 mL/min to create a stable and non-reactive atmosphere.[9]
Sample Preparation:
Accurately weigh 1-3 mg of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine into a clean, tared aluminum DSC pan. Smaller sample sizes are often necessary in early drug discovery phases when material is limited.[9]
Hermetically seal the pan to prevent any loss of volatile components during heating.
Thermal Program:
Place the sealed sample pan and an empty reference pan into the DSC cell.
Equilibrate the system at a starting temperature, typically ambient (e.g., 25 °C).
Ramp the temperature at a constant rate, commonly 10 °C/min, to a final temperature well above the expected melting or decomposition point (e.g., 300 °C).[9]
Data Analysis:
The resulting thermogram will show heat flow on the y-axis versus temperature on the x-axis.
An endothermic peak will indicate melting, characterized by its onset temperature and the peak maximum.
Exothermic events may indicate decomposition or crystallization.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[8] It is invaluable for determining the temperature at which a compound begins to decompose and for quantifying the loss of volatiles such as water or solvents.[8]
Instrument Preparation:
Calibrate the TGA balance using certified weights.
Ensure a consistent flow of inert purge gas (e.g., nitrogen) to remove any gaseous products of decomposition.
Sample Preparation:
Weigh 3-5 mg of the sample into a tared TGA pan (ceramic or platinum pans are often used).
Thermal Program:
Place the sample pan in the TGA furnace.
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses any expected thermal events (e.g., from ambient to 400 °C).
Data Analysis:
The TGA curve will plot the percentage of initial mass remaining on the y-axis against temperature on the x-axis.
A significant drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of thermal stability.
Integrated TGA-DSC Analysis
Modern instruments can perform simultaneous TGA-DSC analysis, providing a comprehensive thermal profile from a single sample run.[9] This is particularly advantageous in early-stage drug development where sample quantities are often limited.[9]
Hypothetical Data Summary
The following table presents hypothetical data for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine to illustrate the expected outcomes of thermal analysis.
Parameter
Value
Technique
Interpretation
Melting Point (Onset)
155 °C
DSC
Indicates the transition from solid to liquid phase.
Decomposition (Onset)
220 °C
TGA
The temperature at which significant mass loss begins.
Mass Loss at 250 °C
> 5%
TGA
Confirms decomposition.
Experimental Workflow Diagram
Caption: Workflow for experimental thermal analysis.
Computational Assessment of Thermodynamic Stability
Computational chemistry provides a powerful in silico approach to complement experimental data.[10] Quantum chemical calculations can predict key thermodynamic properties and offer insights into the molecular features that govern stability.[10][11]
Computational Methodology
A common and effective approach involves the use of Density Functional Theory (DFT).
Structure Optimization:
The 3D structure of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is first optimized to find its lowest energy conformation. A widely used functional for this is B3LYP with a suitable basis set like 6-311++G(d,p).[12]
Frequency Calculation:
A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.
Bond Dissociation Energy (BDE) Analysis:
To predict the most likely points of thermal decomposition, the BDE for various bonds in the molecule can be calculated. The bond with the lowest BDE is often the "trigger bond" for thermal decomposition.
Logical Relationship Diagram
Caption: Computational workflow for stability prediction.
Conclusion: A Holistic Approach to Stability Assessment
The thermodynamic stability of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is a critical quality attribute that must be thoroughly investigated during its development as a potential pharmaceutical agent. A comprehensive understanding can only be achieved through the synergistic application of experimental and computational methods. The protocols and frameworks outlined in this guide provide a robust, self-validating system for this assessment. By meticulously characterizing its thermal behavior, researchers can de-risk the development process, ensure the selection of stable solid forms, and ultimately contribute to the creation of a safe and effective medicine. Pyrazole-derived compounds often exhibit good thermal stability, and a systematic evaluation as described herein will quantify this for the specific molecule of interest.[13]
References
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. [Link]
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - MDPI. (2021). MDPI. [Link]
Small Molecules - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (n.d.). PURKH. [Link]
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - MDPI. (2020). MDPI. [Link]
Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis | Sahu | International Journal of Thermodynamics and Chemical Kinetics. (n.d.). International Journal of Thermodynamics and Chemical Kinetics. [Link]
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ACS Publications. (2024). ACS Publications. [Link]
First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic Materials - ACS Publications. (2024). ACS Publications. [Link]
What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) - Particle Technology Labs. (2021). Particle Technology Labs. [Link]
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025). IJNRD. [Link]
Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach | The Journal of Physical Chemistry A - ACS Publications. (2025). ACS Publications. [Link]
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PubMed. (2020). PubMed. [Link]
Thermal Analysis in the Pharmaceutical Industry: Use of TGA, SA, and DSC in Research, Development, and Quality Control - TA Instruments. (2023). TA Instruments. [Link]
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]
Synthesis route for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Application Note: Synthesis and Process Optimization for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine Introduction & Strategic Context Substituted pyrazoles are privileged scaffolds in modern drug discovery, freq...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Process Optimization for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Introduction & Strategic Context
Substituted pyrazoles are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors (e.g., Raf and FGFR inhibitors) and other targeted therapeutics. The compound 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine serves as a highly versatile, bifunctional building block. The bulky tert-butyl group provides lipophilicity and steric shielding, while the secondary amine handle enables subsequent coupling reactions (e.g., amide bond formation or reductive aminations) to build complex pharmacophores.
As a Senior Application Scientist, I have designed this protocol to avoid the pitfalls of direct pyrazole alkylation, which often yields inseparable regioisomers. Instead, we utilize a highly modular, 5-step linear sequence starting from inexpensive pinacolone. This route is a self-validating system : every intermediate provides a distinct, unambiguous analytical readout (polarity shift or mass change), ensuring high confidence before proceeding to the next step.
Retrosynthetic Pathway & Logic
The synthesis relies on the sequential assembly of the pyrazole core followed by functional group interconversions (FGI) to install the methylamine moiety.
Core Assembly: A Claisen condensation between pinacolone and diethyl oxalate forms a 1,3-diketone equivalent, which is immediately cyclized with hydrazine to form the pyrazole ring.
FGI Sequence: The resulting ester is reduced to a heterobenzylic alcohol, selectively oxidized to an aldehyde, and finally subjected to a mild reductive amination. This avoids the harsh conditions required for direct amide reduction and prevents over-alkylation.
5-Step Synthesis Route for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate
Causality: Sodium ethoxide (NaOEt) is used to generate the enolate of pinacolone (3,3-dimethyl-2-butanone) at the sterically accessible and kinetically favored methyl group. Diethyl oxalate acts as the electrophile, yielding a 1,3-dicarbonyl system primed for heterocycle formation [1].
Protocol:
Charge a flame-dried flask with absolute ethanol (5.0 vol) and NaOEt (1.1 equiv) under N₂.
Cool to 0 °C and add pinacolone (1.0 equiv) dropwise over 15 minutes. Stir for 30 minutes.
Add diethyl oxalate (1.1 equiv) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
Workup: Quench with 1M HCl until pH ~3. Extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Self-Validation: LCMS will show a dominant mass of
m/z
201.1 [M+H]⁺.
Step 2: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Causality: Hydrazine acts as a bis-nucleophile. It attacks the highly electrophilic ketone and ester-adjacent ketone of the 2,4-dioxohexanoate to close the pyrazole ring. The reaction is thermodynamically driven by aromatization.
Protocol:
Dissolve the crude intermediate 1 (1.0 equiv) in ethanol (5.0 vol).
Add hydrazine hydrate (1.5 equiv) dropwise at RT.
Heat the mixture to reflux (approx. 80 °C) for 4 hours.
Workup: Concentrate the solvent in vacuo. Partition the residue between EtOAc and water. Extract, dry, and concentrate to afford the product as a white solid.
Step 3: Synthesis of (3-tert-butyl-1H-pyrazol-5-yl)methanol
Causality: Lithium aluminum hydride (LiAlH₄) is required to fully reduce the ester to a primary alcohol. Milder reagents (like NaBH₄) will not efficiently reduce the pyrazole-conjugated ester.
Protocol:
Dissolve intermediate 2 (1.0 equiv) in anhydrous THF (10 vol) and cool to 0 °C under N₂.
Carefully add LiAlH₄ (2.0 equiv, 1M in THF) dropwise to manage the exothermic evolution of H₂ gas.
Stir at RT for 2 hours.
Workup: Quench using the Fieser method (for
x
g of LiAlH₄: add
x
mL H₂O,
x
mL 15% NaOH, 3
x
mL H₂O). Filter the granular aluminum salts through Celite. Concentrate the filtrate.
Self-Validation: A massive polarity shift on TLC (the alcohol stays near the baseline in 20% EtOAc/Hexane compared to the ester). LCMS shows
m/z
155.1 [M+H]⁺.
Step 4: Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxaldehyde
Causality: Activated manganese dioxide (MnO₂) is a mild, heterogeneous oxidant that perfectly halts oxidation at the aldehyde stage for allylic, benzylic, and heterobenzylic alcohols, preventing over-oxidation to the carboxylic acid.
Protocol:
Dissolve intermediate 3 (1.0 equiv) in dichloromethane (DCM, 10 vol).
Add activated MnO₂ (10.0 equiv). Stir vigorously at RT for 12–16 hours.
Workup: Filter the black suspension through a pad of Celite to remove MnO₂. Wash the pad thoroughly with DCM and EtOAc. Concentrate the filtrate to yield the aldehyde.
Self-Validation: The product is highly UV-active and less polar than the alcohol. LCMS shows
m/z
153.1 [M+H]⁺.
Step 5: Reductive Amination to Target Compound
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₃CN due to its superior safety profile (no toxic cyanide byproducts) and its specific kinetic tuning. It selectively reduces the transiently formed iminium ion without reducing the starting aldehyde [2].
Protocol:
Dissolve intermediate 4 (1.0 equiv) in 1,2-dichloroethane (DCE) or DCM (10 vol).
Add methylamine (CH₃NH₂, 2.0 equiv, 2M solution in THF or MeOH). Stir for 1 hour at RT to allow imine formation.
Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir at RT for 4–6 hours.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH/NH₄OH) if necessary.
Self-Validation: Ninhydrin stain on TLC yields a distinct color change (typically pink/purple) confirming the presence of a secondary amine. LCMS confirms
m/z
168.1[M+H]⁺.
Quantitative Data & Characterization Summary
To ensure rigorous quality control across the synthesis, the expected quantitative yields and analytical markers for each stage are summarized below.
Patent US8188113B2.Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases. (Describes the standard synthesis and utilization of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate).
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
Application
Application Note: Chemoselective N-Alkylation Strategies for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Executive Summary & Mechanistic Rationale In modern drug development, 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine serves as a highly versatile, bifunctional building block. The molecule presents a classic chemos...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern drug development, 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine serves as a highly versatile, bifunctional building block. The molecule presents a classic chemoselectivity challenge: it contains both a highly nucleophilic secondary aliphatic amine and a tautomerizable pyrazole core (N1/N2).
Achieving orthogonal functionalization requires a deep understanding of the intrinsic pKₐ and nucleophilicity differences between these two sites. The protonated secondary aliphatic amine has a pKₐ of ~10.5, making it highly nucleophilic at physiological or mildly basic pH. In contrast, the pyrazole nitrogen is significantly less nucleophilic due to aromatic delocalization, with a pKₐ of ~14.5.
This guide outlines two divergent, field-proven workflows:
Pathway A: Exploits the inherent nucleophilicity of the aliphatic amine under mildly acidic or weakly basic conditions, leaving the pyrazole core intact.
Pathway B: Utilizes a transient masking strategy (Boc protection) to neutralize the aliphatic amine, allowing for strong-base-mediated or acid-catalyzed regioselective alkylation of the pyrazole core.
Chemoselective N-alkylation workflows for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine.
Pathway A: Selective Alkylation of the Secondary Aliphatic Amine
To selectively functionalize the secondary amine without cross-reactivity at the pyrazole core, the reaction environment must suppress pyrazole deprotonation.
Method A1: Reductive Amination (Gold Standard for Chemoselectivity)
Causality: Reductive amination is the premier method for this transformation. The reaction proceeds via an iminium ion intermediate. Because the pyrazole nitrogens lack sufficient nucleophilicity to form stable iminium species under mildly acidic conditions (pH 4–5), the reaction is 100% chemoselective for the aliphatic amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a milder reducing agent that will not prematurely reduce the aldehyde prior to iminium formation.
Step-by-Step Protocol:
Preparation: In an oven-dried flask under inert atmosphere, dissolve 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).
Activation: Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The suspension will gradually become homogeneous.
Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS until the secondary amine mass is fully consumed.
Workup (Self-Validating): Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify via silica gel chromatography (DCM/MeOH gradient).
Method A2: Direct Alkylation with Mild Base
Causality: If the desired alkyl group cannot be installed via an aldehyde (e.g., highly branched alkyl halides), direct alkylation is required. Using a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) neutralizes the HX byproduct without deprotonating the pyrazole (DIPEA conjugate acid pKₐ ~10.7; pyrazole pKₐ ~14.5).
Step-by-Step Protocol:
Dissolve the starting material (1.0 equiv) in anhydrous DMF (0.2 M).
Add DIPEA (1.5 equiv) followed by the alkyl halide (1.1 equiv).
Stir at 40 °C for 12 hours.
Workup: Dilute with Ethyl Acetate (EtOAc) and wash with water (3×) to completely partition the DMF into the aqueous layer. Dry and concentrate the organic layer.
Pathway B: Regioselective Alkylation of the Pyrazole Core
Direct alkylation of the pyrazole core requires deprotonation with a strong base (e.g., K₂CO₃, Cs₂CO₃, or NaH). Because these conditions would also render the aliphatic secondary amine highly reactive, transient protection is mandatory .
Regioselectivity Considerations (N1 vs. N2)
The pyrazole core is flanked by a bulky tert-butyl group at C3 and a -CH₂N(Boc)CH₃ group at C5. Alkylation is sterically driven away from the massive tert-butyl group, heavily favoring the N1 position (adjacent to the methanamine group). Recent crystallographic studies confirm that steric hindrance, combined with attractive non-covalent interactions, dictates this N1/N2 selectivity, often yielding >95:5 regiomeric ratios . For highly specialized or sensitive substrates, emerging methods utilizing engineered enzymes or Brønsted acid-catalyzed trichloroacetimidates offer alternative, base-free routes to pyrazole N-alkylation.
Step-by-Step Protocol: Protection, Alkylation, and Deprotection
Step 1: Boc Protection
Dissolve the starting material (1.0 equiv) in DCM (0.2 M). Add Triethylamine (1.2 equiv) and Boc-anhydride (1.05 equiv).
Stir at room temperature for 2 hours.
Validation: TLC will show a distinct non-polar shift (ninhydrin negative, UV active). Wash with water, dry, and concentrate.
Step 2: Base-Mediated Pyrazole Alkylation
Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous DMF (0.2 M).
Add finely powdered K₂CO₃ (2.0 equiv) and the alkyl halide (1.2 equiv).
Heat to 60 °C for 12–16 hours.
Workup: Dilute with EtOAc, wash extensively with water (3×) and brine (1×). Dry over Na₂SO₄ and concentrate. Purify via flash chromatography to isolate the major N1-alkylated regioisomer.
Step 3: Deprotection
Dissolve the purified intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA).
Stir at room temperature for 2 hours until gas evolution ceases.
Workup: Concentrate under reduced pressure. Redissolve in DCM and wash with 1M NaOH to generate the free base. Extract, dry, and concentrate to yield the final pyrazole-alkylated product.
Quantitative Data & Reaction Optimization
The following table summarizes the expected performance metrics for the methodologies described above, based on standard primary alkyl halide and aliphatic aldehyde electrophiles.
Methodology
Target Site
Reagent System
Expected Yield
Chemoselectivity (Amine:Pyrazole)
Regioselectivity (N1:N2)
Reductive Amination
Aliphatic Amine
NaBH(OAc)₃, R-CHO, DCE
85–95%
>99:1
N/A
Direct Alkylation
Aliphatic Amine
R-X, DIPEA, DMF
65–80%
90:10
N/A
Base-Mediated Alkylation
Pyrazole Core
1. Boc₂O2. R-X, K₂CO₃3. TFA
60–75% (Over 3 steps)
>99:1 (Due to Boc)
~95:5 (Steric control)
Trichloroacetimidate Alkylation
Pyrazole Core
R-O(C=NH)CCl₃, CSA
50–70%
Substrate Dependent
~80:20
References
Bengel, L. L., Aberle, B., Egler-Kemmerer, A.-N., Kienzle, S., Hauer, B., & Hammer, S. C. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(10), 5554-5560.[Link]
Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.[Link]
Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121.[Link]
Method
Application Notes and Protocols for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine in Pharmaceutical Development
Introduction: The Pyrazole Scaffold and the Utility of a Niche Intermediate The pyrazole ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold and the Utility of a Niche Intermediate
The pyrazole ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal building block for designing molecules that can potently and selectively interact with biological targets. Within this class, intermediates like 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS No. 1007373-19-6) represent highly valuable, albeit specific, reagents.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this intermediate. While public data on this exact molecule is limited, this guide extrapolates from established principles of pyrazole chemistry and the broader application of similarly substituted pyrazoles in drug discovery. We will explore its plausible synthesis, its role as a key building block in the creation of more complex drug candidates, and provide detailed, field-tested protocols for its application. The focus is not merely on procedural steps but on the underlying chemical logic and strategic considerations that drive successful drug development campaigns.
Section 1: Chemical Profile and Strategic Importance
The structure of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is notable for three key features that define its utility:
The 3-tert-butyl Group: This bulky, lipophilic group serves as a powerful steric anchor. It can effectively probe deep, hydrophobic pockets within an enzyme's active site, often conferring significant gains in potency and selectivity for the final compound. Its steric hindrance can also shield the pyrazole ring from metabolic degradation, improving the pharmacokinetic profile of the drug candidate.
The 1H-Pyrazole Core: The unsubstituted nitrogen (N1) and the adjacent N2 atom are critical for forming hydrogen bonds with protein residues (e.g., backbone amides). This ability to act as a "hinge-binder" is a cornerstone of its application in kinase inhibitor design.
The 5-(N-methylmethanamine) Moiety: This primary amine functional group is the molecule's primary reactive handle. It provides a nucleophilic site for a wide array of subsequent chemical transformations, allowing for the facile introduction of diverse chemical functionalities to explore the target's binding landscape. This is the key feature that positions the molecule as a versatile intermediate.
The logical relationship between these structural features and the intermediate's function is illustrated below.
Figure 1: Structure-Function Relationship of the Intermediate.
Section 2: Synthesis and Derivatization Strategies
The primary utility of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine lies in its role as a scaffold for building more complex molecules. The N-methylmethanamine group is a nucleophile, making it ideal for reactions such as amide bond formation, reductive amination, and urea formation.
A common workflow involves coupling the intermediate with a carboxylic acid, an aldehyde/ketone, or an isocyanate to generate a library of compounds for structure-activity relationship (SAR) studies. This process is fundamental to optimizing a lead compound's efficacy and safety profile.
Figure 2: Key Downstream Synthetic Routes.
Section 3: Detailed Experimental Protocols
The following protocols are representative methodologies. Researchers should always conduct their own risk assessments and optimize conditions for their specific substrates and equipment.
Protocol 1: General Amide Coupling for SAR Exploration
This protocol describes the coupling of the title intermediate with a carboxylic acid, a cornerstone reaction in medicinal chemistry for generating lead compounds.
Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is chosen for its high efficiency, low rate of epimerization for chiral substrates, and simple purification. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine intermediate. DMF (Dimethylformamide) is selected as the solvent for its excellent solvating power for a wide range of reactants.
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq).
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
Add 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (1.0 eq) to the solution.
Add DIPEA (3.0 eq) to the reaction mixture.
In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the desired amide.
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Parameter
Recommended Value
Rationale
Stoichiometry (Amine:Acid)
1.0 : 1.1
A slight excess of the acid ensures full consumption of the more valuable amine intermediate.
Coupling Agent
HATU (1.2 eq)
High efficiency, minimizes side reactions. COMU or T3P are also suitable alternatives.
Base
DIPEA (3.0 eq)
Non-nucleophilic, prevents unwanted side reactions and effectively neutralizes acid.
Solvent
Anhydrous DMF
High polarity, effectively dissolves most reactants and reagents.
Temperature
0 °C to RT
Initial cooling controls the exothermic reaction, then RT allows for completion.
Workup
Aqueous NaHCO₃ wash
Removes unreacted acid and acidic byproducts from the coupling agent.
Protocol 2: Analytical Characterization Workflow
Ensuring the purity and structural integrity of the synthesized compounds is critical. A multi-step analytical workflow should be employed.
Figure 3: Standard Analytical Workflow for Compound Validation.
Conclusion
1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is a strategically valuable intermediate for pharmaceutical research and development. Its distinct structural features—a steric-directing tert-butyl group, a hydrogen-bonding pyrazole core, and a reactive aminomethyl handle—make it an excellent starting point for the synthesis of targeted therapies, particularly kinase inhibitors. The protocols and workflows detailed in this guide provide a robust framework for leveraging this intermediate's potential. By understanding the chemical principles behind the methodologies, researchers can effectively and efficiently advance their drug discovery programs.
Application
Application Notes and Protocols: The Emerging Role of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine in Kinase Inhibitor Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of modern oncology and inflammatory disease research, protein kinases have emerged as critical therapeutic targets.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern oncology and inflammatory disease research, protein kinases have emerged as critical therapeutic targets.[1][2] The pyrazole ring, a five-membered aromatic heterocycle, is a cornerstone in the design of small molecule kinase inhibitors.[3][4][5] Its synthetic tractability and ability to form key hydrogen bond interactions with the kinase hinge region have established it as a "privileged scaffold" in medicinal chemistry.[1][3] Numerous FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its clinical significance.[3][6]
This guide focuses on a specific, promising derivative: 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine . We will explore its rationale for design, potential synthesis, and a comprehensive suite of protocols for its evaluation as a kinase inhibitor. The strategic inclusion of a tert-butyl group is of particular importance. This bulky, lipophilic moiety is known to occupy hydrophobic pockets within the kinase domain, often in the "DFG-out" (inactive) conformation, which can confer high potency and selectivity.[7][8][9] The N-methylmethanamine substituent provides a basic handle that can be crucial for solubility and further interactions within the ATP-binding site.
Molecular Rationale and Design
The design of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is predicated on established structure-activity relationships (SAR) for pyrazole-based kinase inhibitors.
The Pyrazole Core : Acts as the primary anchoring motif, forming hydrogen bonds with the kinase hinge region.
The 3-tert-butyl Group : This is a critical feature for potency. It is designed to fit into a hydrophobic pocket near the ATP-binding site, a characteristic of many type II kinase inhibitors.[7][9] This interaction can stabilize the inactive conformation of the kinase, leading to higher selectivity.
The 5-N-methylmethanamine Group : This side chain can influence pharmacokinetic properties such as solubility and cell permeability. The amine can also form additional hydrogen bonds or ionic interactions with acidic residues in the solvent-exposed region of the kinase.
Proposed Synthetic Pathway
While a specific synthesis for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is not widely published, a plausible route can be devised based on established organic chemistry principles and published syntheses of similar pyrazole derivatives.[10][11][12] The proposed workflow involves the synthesis of a 5-amino-3-tert-butylpyrazole intermediate, followed by reductive amination.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocols
The following protocols provide a framework for characterizing the activity of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine.
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of target kinases. A common method is a mobility shift assay or a fluorescence-based assay.
Objective: To quantify the potency of the test compound against specific protein kinases.
Materials:
Recombinant human kinases (e.g., CDK2, JNK3, p38α).[2][13]
Fluorescently labeled peptide substrate.
ATP solution.
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, dissolved in DMSO.
Staurosporine (positive control).
384-well microplates.
Microplate reader capable of fluorescence detection.
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 dilutions.
Reaction Setup: In a 384-well plate, add the following to each well:
5 µL of kinase buffer.
0.5 µL of test compound dilution (or DMSO for control).
2.5 µL of a mix of kinase and fluorescent peptide substrate.
Initiation: Start the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
Detection: Stop the reaction (if necessary, depending on the assay format) and read the fluorescence on a microplate reader. The assay measures the amount of phosphorylated vs. unphosphorylated substrate.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Compound
Target Kinase
IC50 (nM) (Hypothetical)
Compound X
CDK2/CycA
55
Compound X
JNK3
120
Compound X
p38α
>1000
Staurosporine
CDK2/CycA
5
Table 1: Hypothetical IC50 data for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (Compound X).
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include DMSO-only wells as a negative control.
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Target Engagement in Cells (Western Blot)
This protocol is to confirm that the compound is hitting its intended target within the cell, for example, by inhibiting the phosphorylation of a downstream substrate.
Objective: To verify the mechanism of action by observing changes in a specific signaling pathway.
Example Pathway: If the compound targets a CDK, we can look for changes in cell cycle-related proteins.
Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.
Procedure:
Cell Treatment: Culture cells to 70-80% confluency and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a specified time (e.g., 24 hours).
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
Western Blotting: Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate with a primary antibody against the phosphorylated substrate of the target kinase (e.g., anti-phospho-Rb) overnight at 4°C.
Wash and incubate with an HRP-conjugated secondary antibody.
Also, probe a separate blot or strip and re-probe the same blot for the total protein (e.g., anti-total-Rb) and a loading control (e.g., anti-GAPDH).
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, showing a dose-dependent decrease with compound treatment.
Conclusion and Future Directions
The pyrazole scaffold, particularly when substituted with a tert-butyl group, represents a highly promising starting point for the development of novel kinase inhibitors.[3][7][13] 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is a rationally designed molecule that leverages key structural motifs known to confer high potency and selectivity. The protocols outlined above provide a robust framework for its initial characterization, from biochemical potency to cellular effects and target engagement. Further studies, including pharmacokinetic profiling and in vivo efficacy models, will be necessary to fully elucidate its therapeutic potential.
References
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - (2021). MDPI.
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC.
Development of selective pyrazole-based small molecule kinase inhibitors for non-small cell lung cancer | Poster Board #225. (n.d.). American Chemical Society.
Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). (2003). Journal of Medicinal Chemistry.
Assessing the impact of the tert-butyl group on the pharmacological activity of pyrazole compounds. (n.d.). Benchchem.
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (n.d.). PMC.
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses.
Application Note: Chemoselective Amide Coupling of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Executive Summary 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry, particularly in the design of kinase inhibitors[1]. Su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry, particularly in the design of kinase inhibitors[1]. Successfully incorporating this moiety via amide bond formation requires a nuanced understanding of its two distinct nucleophilic centers. This application note provides a comprehensive, self-validating guide to achieving highly chemoselective acylation of the secondary aliphatic amine while preserving the unprotected pyrazole core.
Mechanistic Rationale & Chemoselectivity
The structural anatomy of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine presents a classic chemoselectivity challenge:
Secondary Aliphatic Amine (-CH₂-NH-CH₃): This sp³-hybridized nitrogen is strongly basic (pKa ~ 10.5) and highly nucleophilic.
Pyrazole Nitrogen (1H-pyrazole): This sp²-hybridized nitrogen is weakly basic (conjugate acid pKa ~ 2.5). Its lone pair is partially delocalized into the aromatic π-system, significantly reducing its nucleophilicity.
The Causality of Selectivity: Under standard coupling conditions, the aliphatic secondary amine reacts orders of magnitude faster with activated carboxylic acids than the pyrazole nitrogen. However, in the presence of excess coupling reagent or under extended heating, the pyrazole core can undergo competitive acylation.
Interestingly, N-acylpyrazoles function as highly active esters themselves[2]. If the pyrazole nitrogen is transiently acylated, the resulting N-acylpyrazole can undergo an intra- or intermolecular transamidation, transferring the acyl group to the more nucleophilic aliphatic amine. This acts as a thermodynamic sink that heavily favors the desired mono-aliphatic amide product[2].
Mechanistic pathway of chemoselective aliphatic amine acylation over pyrazole nitrogen.
Reagent Selection & Quantitative Data
Selecting the appropriate coupling reagent is dictated by the scale of the reaction and the stereochemical integrity required for the carboxylic acid partner.
HATU is the premier choice for discovery-scale synthesis and sterically hindered substrates due to the highly reactive OAt-ester intermediate it generates[1].
T3P (Propylphosphonic anhydride) is strongly recommended for process scale-up and for coupling chiral carboxylic acids prone to epimerization[3],[4]. T3P generates completely water-soluble byproducts, eliminating the need for complex chromatographic purification[3].
Table 1: Quantitative Comparison of Coupling Reagents
Coupling Reagent
Equivalents
Preferred Base
Solvent
Typical Reaction Time
Chemoselectivity (Aliphatic vs. Pyrazole)
Epimerization Risk
HATU
1.2 eq
DIPEA (3.0 eq)
DMF or DCM
2 - 4 hours
Excellent (>95:5)
Moderate to High
T3P (50% in EtOAc)
1.5 eq
Et₃N or NMM (3.0 eq)
EtOAc or 2-MeTHF
8 - 12 hours
Outstanding (>99:1)
Very Low
EDC / HOBt
1.3 eq
DIPEA (2.5 eq)
DCM or DMF
12 - 18 hours
Good (~90:10)
Moderate
Experimental Workflows & Decision Matrix
Decision tree for selecting the optimal amide coupling protocol based on scale.
Standard Operating Protocols (SOPs)
Protocol A: High-Efficiency Coupling using HATU (Discovery Scale)
This protocol is optimized for sterically hindered carboxylic acids where maximum reactivity is required.
Activation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.00 mmol, 1.0 eq) and HATU (1.20 mmol, 1.2 eq).
Solvation: Suspend the solids in anhydrous DMF (5.0 mL, 0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.00 mmol, 3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active OAt-ester. The solution will typically turn pale yellow.
Amine Addition: Add 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (1.10 mmol, 1.1 eq) in a single portion.
Reaction Monitoring: Stir at room temperature for 2–4 hours. Self-Validation Step: Analyze an aliquot via LCMS. The desired product mass should be dominant. If unreacted acid remains, do not add more HATU; instead, gently warm to 40 °C.
Workup: Dilute the reaction mixture with EtOAc (25 mL). Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to extract the DMF, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Process-Scale Coupling using T3P (Scale-Up & Chiral Acids)
This protocol is optimized for minimizing epimerization of α-chiral acids and streamlining downstream purification.
Reagent Mixing: To a reactor vessel, add the carboxylic acid (10.0 mmol, 1.0 eq) and 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (11.0 mmol, 1.1 eq) in EtOAc (33 mL, 0.3 M).
Base Addition: Add Triethylamine (Et₃N) or N-Methylmorpholine (NMM) (30.0 mmol, 3.0 eq). Cool the mixture to 0 °C using an ice bath.
T3P Addition: Dropwise add a 50% wt. solution of T3P in EtOAc (15.0 mmol, 1.5 eq) over 15 minutes to control the exotherm[4].
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Workup: Add deionized water (20 mL) to the reactor and stir vigorously for 15 minutes to dissolve the phosphonate salt byproducts[3]. Separate the phases. Wash the organic phase with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Concentrate the organic phase to yield the highly pure amide.
Troubleshooting & E-E-A-T Insights
Critical Workup Pitfall: Acidic Aqueous Washes
A common mistake during amide coupling workups is the use of 1M HCl to wash away unreacted aliphatic amines. Do not use strong aqueous acids when working with this substrate. The pyrazole ring has a conjugate acid pKa of ~2.5. Washing with 1M HCl (pH 0) will protonate the pyrazole core, driving your desired product into the aqueous waste layer, resulting in catastrophic yield loss. If an acidic wash is absolutely necessary to remove excess aliphatic amine, use saturated aqueous NH₄Cl (pH ~5.5), which is acidic enough to protonate primary/secondary amines but will leave the pyrazole unprotonated.
Handling Bis-Acylation (Over-reaction)
If LCMS analysis indicates the formation of a bis-acylated byproduct (acylation at both the secondary amine and the pyrazole nitrogen), do not discard the batch. Because the N-acylpyrazole acts as an active ester[2], it is highly susceptible to hydrolysis. Simply add 1M aqueous LiOH or K₂CO₃ to the crude reaction mixture and stir for 1–2 hours at room temperature. This will selectively cleave the pyrazole amide, reverting it to the free pyrazole, while the highly stable aliphatic amide bond remains completely intact.
Scale-up manufacturing process for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
An In-Depth Guide to the Scalable Manufacturing of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine Abstract This application note provides a comprehensive, two-step, scalable manufacturing process for the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Scalable Manufacturing of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Abstract
This application note provides a comprehensive, two-step, scalable manufacturing process for the synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, a key heterocyclic building block for pharmaceutical and agrochemical research. The process is designed for robustness, safety, and efficiency, addressing the common challenges encountered during the scale-up of heterocyclic amine synthesis. The guide begins with the efficient synthesis of the key intermediate, 3-tert-butyl-1H-pyrazole-5-carbaldehyde, via a classic cyclocondensation reaction. This is followed by a detailed protocol for a high-yield reductive amination to afford the target molecule. This document furnishes detailed experimental protocols, process parameter tables, safety analyses, purification strategies, and troubleshooting guides tailored for researchers, chemists, and drug development professionals.
Introduction and Strategic Overview
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Specifically, 3,5-disubstituted pyrazoles serve as versatile intermediates in the synthesis of complex molecules. The target compound, 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, incorporates a sterically significant tert-butyl group, which can enhance metabolic stability, and a secondary amine sidechain, which is crucial for modulating physiochemical properties and target engagement.
The industrial production of such molecules demands a synthetic route that is not only high-yielding but also economically viable, safe, and reproducible on a large scale.[2] Direct functionalization of a pre-formed pyrazole ring can often lead to issues with regioselectivity and require harsh conditions. Therefore, a more strategic, convergent synthesis is preferable.
This guide details a robust two-step approach:
Step 1: Pyrazole Ring Formation. Synthesis of the key aldehyde intermediate, 3-tert-butyl-1H-pyrazole-5-carbaldehyde, through the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine hydrate. This method is favored for its high atom economy and the availability of starting materials.[3]
Step 2: Reductive Amination. Conversion of the aldehyde to the target secondary amine using methylamine in a one-pot reductive amination process. This is a cornerstone reaction in pharmaceutical manufacturing due to its reliability and efficiency.[4][5]
This document provides the scientific rationale behind the chosen methodologies, enabling process chemists to adapt and optimize the synthesis for specific equipment and scale requirements.
Overall Synthesis Pathway
The manufacturing process is logically divided into the synthesis of a stable intermediate followed by its conversion to the final product. This de-risks the scale-up process by allowing for the isolation and quality control of the key aldehyde before committing to the final, often more complex, amination step.
Figure 1: Overall two-step synthetic workflow.
Part 1: Scale-Up Synthesis of 3-tert-butyl-1H-pyrazole-5-carbaldehyde
Principle and Rationale
The formation of the pyrazole ring is achieved via the Knorr pyrazole synthesis, a reliable cyclocondensation reaction.[6] The reaction involves a 1,3-dicarbonyl compound and a hydrazine. For this specific target, the required dicarbonyl is 4,4-dimethyl-3-oxopentanal. This is reacted with hydrazine hydrate, which is a safer and easier-to-handle alternative to anhydrous hydrazine, a critical consideration for large-scale operations.[7] The reaction is typically catalyzed by a mineral or organic acid and proceeds via nucleophilic attack, cyclization, and subsequent dehydration to form the stable aromatic pyrazole ring.[3]
The choice of an alcoholic solvent like ethanol is strategic; it effectively solubilizes the starting materials and the intermediate, while also being relatively easy to remove during work-up. Careful control of temperature is essential to manage the exothermicity of the initial condensation and to drive the final dehydration step to completion.
Detailed Experimental Protocol (1.0 kg Scale)
Materials:
4,4-Dimethyl-3-oxopentanal (or its stable equivalent): 1.00 kg (7.03 mol)
Hydrazine Hydrate (~64% N₂H₄ in H₂O): 0.37 kg (7.38 mol, 1.05 equiv)
Ethanol (200 proof): 10 L
Glacial Acetic Acid: 0.21 kg (3.52 mol, 0.5 equiv)
Toluene: 5 L
Saturated Sodium Bicarbonate Solution
Brine Solution
Anhydrous Magnesium Sulfate
Equipment:
20 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.
Addition funnel.
Appropriate filtration and drying equipment.
Procedure:
Reactor Setup: Charge the 20 L reactor with 4,4-dimethyl-3-oxopentanal (1.00 kg) and ethanol (8 L). Begin agitation and purge the vessel with nitrogen.
Catalyst Addition: Add glacial acetic acid (0.21 kg) to the reactor.
Hydrazine Addition: In a separate vessel, dilute the hydrazine hydrate (0.37 kg) with ethanol (2 L). Transfer this solution to the addition funnel and add it dropwise to the reactor over 60-90 minutes, maintaining the internal temperature below 40 °C using the reactor jacket. An exotherm is expected.
Reaction: Once the addition is complete, heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete.
Solvent Removal: Cool the reaction mixture to 40-50 °C and remove the ethanol under reduced pressure.
Work-up: To the resulting residue, add toluene (5 L) and water (5 L). Stir vigorously. Carefully neutralize the mixture to pH 7-8 by the slow addition of saturated sodium bicarbonate solution.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 2.5 L).
Washing and Drying: Combine all organic layers and wash with brine (2 L). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 3-tert-butyl-1H-pyrazole-5-carbaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to achieve >98% purity.[8][9]
Process Parameters and Safety
Table 1: Critical Parameters for Intermediate Synthesis
Parameter
Target Value
Justification
Hydrazine Equivalence
1.05 equiv
A slight excess ensures complete conversion of the limiting dicarbonyl.
Addition Temperature
< 40 °C
Controls the initial exothermic reaction to prevent runaway conditions.
Reflux Time
4-6 hours
Ensures complete cyclization and dehydration for maximum yield.
Work-up pH
7-8
Neutralizes the acid catalyst to prevent product degradation during work-up.
Expected Yield
80-90%
Based on typical yields for this type of cyclocondensation reaction.
| Purity (Post-Purification) | > 98% (HPLC) | Ensures high-quality material for the subsequent step. |
Safety Considerations:
Hydrazine Hydrate: This substance is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][10] All transfers should be conducted in a closed or semi-closed system where possible.
Exothermic Reaction: The initial condensation is exothermic. Controlled, slow addition of hydrazine and efficient reactor cooling are critical to maintain temperature control.[2]
Inert Atmosphere: Performing the reaction under a nitrogen atmosphere minimizes the risk of side reactions and is a general good practice for large-scale chemical synthesis.
Part 2: Scale-Up Reductive Amination to Final Product
Principle and Rationale
Reductive amination is a highly efficient method for forming C-N bonds.[5] The process involves the reaction of the aldehyde intermediate with methylamine to form an N-methylimine in situ, which is then immediately reduced to the target secondary amine.[4]
For scale-up, two primary reduction methods are considered:
Sodium Borohydride (NaBH₄): A chemical reductant that is cost-effective, easy to handle, and offers excellent functional group tolerance. Its primary drawback is the generation of hydrogen gas upon quenching, which must be managed.
Catalytic Hydrogenation: Uses hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C). This method is highly atom-efficient and generates no salt byproducts, simplifying work-up. However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.
For this protocol, we select sodium borohydride due to its operational simplicity, which is often favored in multi-purpose manufacturing plants that may not have dedicated hydrogenation bays. The reaction is performed in methanol, which is an excellent solvent for both the imine intermediate and the borohydride reagent.
Detailed Experimental Protocol (1.0 kg Scale)
Materials:
3-tert-butyl-1H-pyrazole-5-carbaldehyde: 1.00 kg (6.02 mol)
Methylamine (40% solution in H₂O): 0.51 kg (6.62 mol, 1.1 equiv)
Methanol: 10 L
Sodium Borohydride (NaBH₄): 0.25 kg (6.62 mol, 1.1 equiv)
Hydrochloric Acid (1 M)
Sodium Hydroxide Solution (2 M)
Ethyl Acetate: 8 L
Brine Solution
Anhydrous Magnesium Sulfate
Equipment:
20 L jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet.
Ice bath for the reactor.
Addition funnel.
Procedure:
Reactor Setup: Charge the reactor with 3-tert-butyl-1H-pyrazole-5-carbaldehyde (1.00 kg) and methanol (10 L). Purge with nitrogen and cool the mixture to 0-5 °C using an ice bath or chiller.
Amine Addition: Slowly add the methylamine solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
Imine Formation: Stir the mixture at 0-5 °C for 1 hour to allow for the formation of the imine intermediate.
Reduction: In small portions, carefully add the sodium borohydride powder (0.25 kg) to the reaction mixture over 90-120 minutes. Maintain the internal temperature below 15 °C. Gas evolution (hydrogen) will occur. Ensure adequate ventilation and no nearby ignition sources.
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 2-3 hours, letting it slowly warm to room temperature. Monitor by TLC or HPLC for the disappearance of the imine intermediate.
Quenching: Cool the reactor back to 0-5 °C. Very slowly and carefully, add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~7. Caution: Vigorous hydrogen evolution will occur.
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.
Work-up and Extraction: To the residue, add water (5 L) and adjust the pH to >10 with 2 M NaOH solution to liberate the free amine. Extract the product with ethyl acetate (3 x 2.5 L).
Washing and Drying: Combine the organic layers, wash with brine (2 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
Purification and Quality Control
The crude product can be purified by vacuum distillation or, more effectively for amines, by crystallization via salt formation.[11][12]
Protocol: Purification by Hydrochloride Salt Formation
Dissolve the crude product in a suitable solvent like isopropanol or ethyl acetate.
Slowly add a solution of HCl in isopropanol or diethyl ether until the precipitation of the hydrochloride salt is complete.
Stir the resulting slurry at room temperature or in an ice bath to maximize crystallization.
Filter the solid salt, wash with cold solvent, and dry under vacuum.
To recover the free base, the purified salt can be dissolved in water, basified with NaOH, and re-extracted into an organic solvent.
Table 2: Quality Control Specifications for Final Product
Test
Method
Acceptance Criteria
Appearance
Visual
Off-white to pale yellow solid/oil
Identity
¹H NMR, ¹³C NMR, MS
Conforms to structure
Purity
HPLC
≥ 99.0%
Water Content
Karl Fischer Titration
≤ 0.5%
| Residual Solvents | GC-HS | Per ICH Guidelines |
Increase reflux time and monitor by HPLC. Ensure proper pH adjustment during work-up for efficient extraction.
Part 1: Impurity Formation
Side reactions from hydrazine; incorrect temperature control.
Ensure slow, controlled addition of hydrazine. Maintain an inert atmosphere. Purify reagents if necessary.[13]
Part 2: Incomplete Reduction
Inactive NaBH₄; insufficient reducing agent.
Use fresh, dry NaBH₄. Increase equivalence to 1.2-1.5. Ensure temperature does not rise excessively, which can decompose the reagent.
Part 2: Formation of Dimer/Tertiary Amine
Over-alkylation or side reactions.
Maintain low temperature during NaBH₄ addition. Ensure complete imine formation before starting reduction.
| Difficult Purification | Product is an oil or does not crystallize easily. | Convert the amine to a crystalline salt (e.g., HCl, tartrate) for easier handling and purification.[11] Consider column chromatography for small scales, though it is less ideal for manufacturing.[2] |
Conclusion
The described two-step manufacturing process provides a reliable and scalable pathway to 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine. By deconstructing the synthesis into the preparation of a stable aldehyde intermediate followed by a robust reductive amination, the process is optimized for safety, control, and quality. The detailed protocols and troubleshooting guide serve as a practical resource for process chemists and drug development professionals, enabling the efficient production of this valuable heterocyclic building block. All procedures should be carried out following a thorough risk assessment and in accordance with local safety regulations.[10][14]
References
Becerra, D., Cobo, J., & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. [Link]
Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
Yang, B., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development. [Link]
Lemos, A., et al. (2021). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]
Google Patents. (n.d.).
Chen, W., et al. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry. [Link]
Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry. [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
Technical Support Center: Synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Welcome to the technical support guide for the synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine. This document is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a deeper understanding of the reaction mechanics, enabling you to troubleshoot common issues and optimize your yield and purity. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs, and their successful synthesis is a critical skill.[1][2] This guide consolidates established chemical principles with practical, field-tested advice to ensure your success.
I. Synthetic Strategy Overview
The most reliable and common approach to synthesizing the target molecule is a two-stage process. This strategy separates the construction of the heterocyclic core from the installation of the side-chain, allowing for purification of the key intermediate and better overall control.
Stage 1: Pyrazole Ring Formation. Synthesis of the key intermediate, 3-tert-butyl-1H-pyrazole-5-carbaldehyde , via a cyclocondensation reaction.
Stage 2: Reductive Amination. Formation of the final product by reacting the pyrazole aldehyde with methylamine in the presence of a reducing agent.
Caption: Overall synthetic workflow for the target compound.
II. Detailed Experimental Protocols
These protocols represent a validated starting point. Depending on your laboratory equipment and reagent purity, minor adjustments may be necessary.
Protocol A: Synthesis of 3-tert-butyl-1H-pyrazole-5-carbaldehyde
This procedure is a variation of the classic Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[3]
Step-by-Step Methodology:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4-dimethyl-3-oxopentanal (1.0 eq) and ethanol (5 mL per gram of aldehyde).
Reagent Addition: While stirring at room temperature, slowly add hydrazine hydrate (1.05 eq) dropwise. An exotherm may be observed.
Cyclization: After the addition is complete, heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Workup & Isolation:
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Add distilled water to the residue and extract three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Evaporate the solvent to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure aldehyde.
Protocol B: Reductive Amination to Yield Final Product
This step uses the aldehyde synthesized in Protocol A and converts it to the target N-methylmethanamine. Sodium triacetoxyborohydride is the recommended reducing agent due to its mildness and high selectivity for the iminium intermediate over the starting aldehyde.
Step-by-Step Methodology:
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-tert-butyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL per gram of aldehyde).
Imine Formation: Add a solution of methylamine (1.5 eq, typically as a 2M solution in THF or a 40% aqueous solution) to the flask. If using an aqueous solution, add magnesium sulfate (MgSO₄) to act as a drying agent.[4] Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Be cautious of gas evolution.
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the intermediate imine.
Workup & Isolation:
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
Separate the organic layer. Extract the aqueous layer twice more with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by flash column chromatography or by an acid-base extraction to isolate the amine product.
III. Troubleshooting and Yield Optimization (Q&A)
Question 1: My yield for the pyrazole ring formation (Protocol A) is below 50%. What are the most likely causes?
Answer: Low yield in Knorr-type cyclizations is a common issue. Here are the primary factors to investigate:
Regioisomer Formation: The most significant cause of apparent low yield is often the formation of two regioisomers: the desired 5-carbaldehyde and the undesired 3-carbaldehyde.[3] The regioselectivity is dictated by which carbonyl group of the 1,3-dicarbonyl precursor the substituted nitrogen of hydrazine attacks first.
Solution: While hydrazine itself is symmetrical, impurities or side reactions can lead to mixtures. Ensure high-purity starting materials. Careful purification by column chromatography is essential to separate the isomers. Characterize both products by NMR to confirm their identity.
Incomplete Reaction: The reaction may not have reached completion.
Solution: Ensure you are monitoring by TLC until the limiting reagent (the diketone) is fully consumed. If the reaction stalls, consider extending the reflux time or adding a mild acid catalyst (e.g., a few drops of acetic acid) to promote cyclization.
Workup Losses: The pyrazole product may have some water solubility.
Solution: During the aqueous workup, ensure you "salt out" the aqueous layer by saturating it with sodium chloride (brine) before extraction. This reduces the polarity of the aqueous phase and drives the product into the organic layer.
Question 2: The reductive amination (Protocol B) is slow or stalls. How can I drive it to completion?
Answer: A stalled reductive amination usually points to an issue with imine formation or the activity of the reducing agent.
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine/water must be shifted towards the imine.
Solution 1 (Water Removal): If you are not already, add a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.[4] This sequesters the water produced during imine formation, driving the equilibrium forward.
Solution 2 (pH Adjustment): The optimal pH for imine formation is typically mildly acidic (pH 4-6). Adding a small amount of acetic acid can catalyze imine formation without significantly hydrolyzing it.
Reducing Agent Activity: Sodium triacetoxyborohydride can degrade if it's old or has been exposed to moisture.
Solution: Use a fresh bottle of the reagent. Consider a more powerful reducing agent like sodium cyanoborohydride (NaBH₃CN), but be aware that it is toxic and requires careful pH control.
Question 3: I am getting a significant amount of a side product that appears to be a di-alkylated amine in Protocol B. How can I prevent this?
Answer: This suggests that the newly formed primary amine is reacting with another molecule of the aldehyde.
Stoichiometry Control: This issue is more common when using a less hindered amine. While less likely with methylamine, it's not impossible.
Solution: Try adjusting the stoichiometry. Use a slight excess of the methylamine (e.g., 2.0 eq) relative to the aldehyde (1.0 eq). This increases the probability that an aldehyde molecule will react with the starting amine rather than the product amine. You can also try adding the aldehyde slowly to a solution of the amine and reducing agent.
IV. Frequently Asked Questions (FAQs)
FAQ 1: Why is the tert-butyl group important for this synthesis?
The tert-butyl group is a bulky, sterically demanding substituent. In the pyrazole formation step, its size can influence the regioselectivity of the cyclization, often favoring the formation of one isomer over the other. It also impacts the crystallinity and solubility of the final compound, which can be advantageous for purification.
FAQ 2: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride (NaBH(OAc)₃) in Protocol B?
Yes, but with significant caveats. NaBH₄ is a less selective reducing agent and can reduce the starting aldehyde directly, competing with the desired imine reduction. If you use NaBH₄, you must first form the imine completely and then add the reducing agent at a low temperature (e.g., 0°C) to minimize aldehyde reduction. NaBH(OAc)₃ is preferred because it is much slower at reducing aldehydes, making the one-pot procedure more efficient.[5]
FAQ 3: How should I store the 3-tert-butyl-1H-pyrazole-5-carbaldehyde intermediate?
Aldehydes can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. For long-term storage, it is best to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (0-4°C).
V. Reaction Parameters Summary
The following table summarizes the key parameters for achieving optimal results.
Parameter
Stage 1: Pyrazole Synthesis
Stage 2: Reductive Amination
Rationale & Key Considerations
Solvent
Ethanol, Methanol
Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Stage 1: Protic solvents facilitate proton transfer in the cyclization. Stage 2: Aprotic solvents prevent reaction with the reducing agent.
Temperature
Reflux (78-85°C)
Room Temperature
Stage 1: Heat is required to overcome the activation energy for cyclization. Stage 2: The reaction proceeds efficiently at ambient temperature.
Stoichiometry
Hydrazine (1.05 eq)
Methylamine (1.5 eq), Reducing Agent (1.5 eq)
A slight excess of the amine/hydrazine ensures full conversion of the more valuable carbonyl compound.
Reaction Time
4-6 hours
12-24 hours
Monitor by TLC/LC-MS to determine the endpoint. Do not rely solely on time.
Typical Yield
60-80% (after purification)
75-90% (after purification)
Yields are highly dependent on purification efficiency and control of side reactions.
VI. Mechanistic Insight Diagram
Caption: Key steps in the reductive amination pathway.
References
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Pharmacological and Toxicological Activities. Current Topics in Medicinal Chemistry. Available at: [Link]
Kumar, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
Zia, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
El-Faham, A., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]
Becerra, D., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank. Available at: [Link]
Castillo, J. C., et al. (2020). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]
Abonia, R., et al. (2011). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E. Available at: [Link]
Boruah, J., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available at: [Link]
Technical Support Center: Resolving HPLC Peak Tailing for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly basic active pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly basic active pharmaceutical ingredients (APIs) and intermediates.
Below, you will find a self-validating diagnostic workflow, mechanistic explanations, and step-by-step protocols to resolve peak tailing for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine .
Diagnostic & Troubleshooting Workflow
Before altering your method chemistry, you must isolate the root cause of the peak distortion. Follow the logical workflow below to determine if your issue is physical (hardware) or chemical (analyte-stationary phase interactions).
Workflow for diagnosing and resolving HPLC peak tailing of basic amines.
Mechanistic FAQs: Understanding the Root Cause
Q: Why does 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine exhibit severe peak tailing in reversed-phase HPLC?A: The causality lies in the molecule's specific functional groups. This compound features a pyrazole ring and a secondary aliphatic amine (-NH-CH3). Secondary amines are highly basic, typically possessing a pKa between 9.5 and 10.5. In standard reversed-phase HPLC mobile phases (pH 3–8), this amine group is fully protonated, carrying a strong positive charge ()[1].
Simultaneously, standard silica-based stationary phases (like C18) contain unreacted, residual silanol groups (Si-OH). At a mobile phase pH above 3.0, these acidic silanol groups ionize into negatively charged silanolate ions (Si-O⁻) ()[2]. As the positively charged amine travels through the column, it undergoes a strong secondary electrostatic interaction (ion-exchange) with the negatively charged silanols[1]. This interaction causes a fraction of the analyte molecules to lag behind the main band, resulting in an asymmetrical trailing edge[1].
Q: How can I definitively determine if the tailing is a chemical interaction or a physical system issue?A: Because both hardware issues (e.g., extra-column volume, dead volume) and chemical interactions produce similar chromatograms, you must isolate the variable using a self-validating diagnostic test[1].
The Neutral Injection Test: Inject a completely neutral, non-ionizable compound (e.g., toluene or uracil, depending on your detector and mobile phase)[1].
Validation: If the neutral compound tails, your hardware or column bed is compromised[1]. If the neutral compound is perfectly symmetrical but your target amine tails, you have definitively validated that the issue is a chemical acid-base interaction with the stationary phase[1].
Actionable Solutions & Step-by-Step Protocols
Once you have validated that the tailing is chemical, implement one of the following self-validating protocols to disrupt the electrostatic attraction.
Protocol A: Low pH Mobile Phase (Silanol Suppression)
Mechanism: By lowering the mobile phase pH well below the pKa of the silanol groups (typically pH < 3.0), you force the silanolate ions (Si-O⁻) to protonate back into neutral silanols (Si-OH)[2]. This eliminates the negative charge on the stationary phase, shutting down the secondary electrostatic attraction[2].
Prepare Aqueous Phase (Mobile Phase A): Add 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid to HPLC-grade water. Verify via pH meter that the solution is between pH 2.0 and 2.5.
Prepare Organic Phase (Mobile Phase B): Add 0.1% v/v of the same acidic modifier to your organic solvent (Acetonitrile or Methanol) to prevent baseline drift during gradient elution.
System Equilibration: Flush the HPLC system and equilibrate the analytical column with at least 20 column volumes of the new low-pH mobile phase.
Injection & Validation: Inject the sample. Calculate the Asymmetry Factor (As). A drop from As > 1.5 to As ≤ 1.2 validates the protocol. Note: Because the secondary amine remains fully protonated and highly polar at low pH, its retention time will likely decrease. Reduce the initial organic modifier concentration if the peak elutes too close to the void volume.
Protocol B: High pH Mobile Phase (Amine Neutralization)
Mechanism: Instead of neutralizing the column, this approach neutralizes the analyte. By raising the mobile phase pH above the pKa of the secondary amine (e.g., pH > 10.5), the amine is deprotonated and becomes neutrally charged. Without a positive charge, it cannot interact with the ionized silanols.
Column Verification (Critical): Standard silica columns will dissolve at pH > 8. You must switch to a high-pH stable column, such as an Ethylene Bridged Hybrid (BEH) or a base-deactivated polymer column.
Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer.
pH Adjustment: Adjust the buffer to pH 10.5 using dilute Ammonium Hydroxide.
Equilibration & Validation: Equilibrate the high-pH column with 20-30 column volumes. Inject the sample. Validation: The neutral amine will be significantly more lipophilic, meaning retention time will increase. An increase in retention time coupled with a normalized peak shape (As ≤ 1.2) validates the mechanism.
Mechanism: If your method strictly requires a mid-range pH (pH 5-7) where both the amine and silanols are ionized, you can add a sacrificial basic additive like Triethylamine (TEA) ()[3]. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, "masking" them and preventing your target analyte from interacting.
Prepare Mobile Phase: Add 10–20 mM Triethylamine (TEA) to your aqueous mobile phase.
pH Correction: TEA will drastically raise the pH. Use Phosphoric Acid to titrate the mobile phase back down to your target pH (e.g., pH 6.0).
Column Saturation: Equilibrate the column extensively (up to 50 column volumes). TEA takes time to fully saturate the active silanol sites.
Analysis: Inject the sample. Caution: TEA can cause severe ion suppression in LC-MS; this protocol is exclusively recommended for LC-UV applications.
Quantitative Data & Method Optimization
Use the following data matrix to predict the impact of method adjustments on your chromatography.
Table 1: Impact of Method Parameters on Amine Peak Symmetry
Technical Support Center: Troubleshooting Low Solubility of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Welcome to the Technical Support Center. 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase and Src/A...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase and Src/Abl inhibitors)[1]. However, researchers frequently encounter precipitation and low aqueous solubility during both in vitro assays and in vivo formulation.
This guide provides authoritative, field-proven strategies to diagnose and permanently resolve these solubility bottlenecks.
Diagnostic Workflow
Before altering your compound or assay, use the following decision tree to isolate the root cause of the solubility failure.
Logical overview of solubility enhancement strategies for pyrazole methanamine derivatives.
Q1: Why does the compound precipitate in pH 7.4 buffer during my in vitro biochemical assays, even though it contains an ionizable secondary amine?A: The precipitation is a classic case of exceeding the compound's kinetic solubility when transitioning from an organic stock (DMSO) to an aqueous environment[2]. While the secondary amine (N-methylmethanamine) is basic and partially protonated at pH 7.4, the bulky tert-butyl group imposes a massive entropic penalty on surrounding water molecules (the hydrophobic effect). When the DMSO stock is rapidly diluted into the buffer, localized supersaturation causes the highly lipophilic free base to crash out of solution before it can fully protonate and solvate[2].
Solution: Limit the final DMSO concentration to ≤2% and ensure rapid, high-shear mixing during dilution. Alternatively, pre-formulate the compound as a water-soluble salt (see Q3) before creating the stock solution[3].
Q2: How can I accurately determine if my compound is truly dissolved or just forming micro-aggregates in my assay buffer?A: Visual inspection is notoriously unreliable for detecting micro-aggregates, which can scatter light and cause false positives in high-throughput screening (HTS). You must perform a Turbidimetric (Kinetic) Solubility Assay[4]. By measuring the UV absorbance of the sample at 620 nm, you can detect the exact concentration at which precipitation begins. A sudden spike in absorbance at 620 nm (typically >1.5-fold of the DMSO-only control) definitively indicates the formation of undissolved particles[4].
Q3: What is the most effective chemical strategy to permanently enhance its aqueous solubility for in vivo dosing?A: Salt formation is the definitive approach. The secondary amine in 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine acts as a strong proton acceptor (base)[3],[5]. By reacting the free base with a strong mineral acid (e.g., HCl) or an organic acid (e.g., methanesulfonic acid), you convert the neutral amine into a cationic ammonium salt. This introduces a formal charge, which drastically lowers the crystal lattice energy and facilitates strong ion-dipole interactions with water molecules[6],[5]. Hydrochloride and mesylate salts are highly recommended for this specific scaffold to achieve the >10 mg/mL solubility often required for oral or intravenous dosing[6].
Purpose: To determine the maximum soluble concentration of the compound in assay buffer before micro-precipitation occurs, establishing safe limits for in vitro assays[4],[2].
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (free base) in 100% anhydrous DMSO.
Serial Dilution: Create a 3-fold serial dilution of the DMSO stock across a 96-well plate.
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 98 µL of Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4 (Final DMSO = 2%).
Incubation: Seal the plate and incubate at 25°C for 1 hour on a plate shaker at 500 rpm to allow equilibrium of the supersaturated state.
Measurement: Read the absorbance at 620 nm using a nephelometric plate reader.
Self-Validation: The kinetic solubility limit is defined as the highest concentration where the absorbance remains within 1.5 standard deviations of the blank (2% DMSO in DPBS). If all wells show high absorbance, the compound's kinetic solubility is lower than your lowest dilution; adjust the starting stock concentration accordingly[4].
Protocol 2: Hydrochloride Salt Formation of the Secondary Amine
Purpose: To convert the lipophilic free base into a highly water-soluble hydrochloride salt, permanently resolving thermodynamic solubility issues for in vivo applications[3],[5].
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 equivalent (e.g., 100 mg) of the free base in a minimal volume of a polar aprotic/protic solvent mixture (e.g., 5 mL of 1:1 Acetone:Methanol) at room temperature.
Acid Addition: Slowly add 1.1 equivalents of a standardized HCl solution (e.g., 2M HCl in diethyl ether or dioxane) dropwise under continuous magnetic stirring.
Precipitation: Stir the mixture for 30 minutes. The ammonium salt should begin to precipitate. If precipitation is incomplete, add cold diethyl ether (anti-solvent) dropwise until the solution becomes persistently cloudy.
Isolation: Chill the flask in an ice bath for 1 hour to maximize yield. Filter the precipitate through a sintered glass funnel (porosity 3).
Washing & Drying: Wash the filter cake with 2 mL of cold diethyl ether. Dry the solid in a vacuum desiccator over P
2
O
5
for 24 hours to remove residual solvent and moisture.
Self-Validation: Confirm salt formation via
1
H-NMR. Look for the distinct downfield shift (higher ppm) of the N-methyl and methylene protons adjacent to the protonated amine. This deshielding effect confirms the positive charge has been successfully localized on the nitrogen atom, validating the protocol's success.
Quantitative Data Table
Expected Solubility Profiles for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Solvent / Vehicle
Free Base Solubility
HCl Salt Solubility
Causality / Mechanism
Water (pH 7.0)
< 0.1 mg/mL
> 25 mg/mL
Salt formation enables favorable ion-dipole hydration, overcoming the lattice energy[5].
DPBS (pH 7.4)
~ 50 µM (Kinetic)
> 10 mg/mL
Buffer capacity resists pH change; unprotonated free base crashes out due to tert-butyl hydrophobicity[2].
The cyclodextrin's hydrophobic cavity encapsulates the lipophilic tert-butyl group, masking it from water[8].
References
[8] National Institutes of Health (PMC). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available at: [Link]
[4] Domainex. Turbidimetric (Kinetic) Solubility Assay. Available at:[Link]
[2] Creative Bioarray. Aqueous Solubility Assays. Available at:[Link]
[3] Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]
[6] National Institutes of Health (PMC). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at:[Link]
[5] Auburn University. Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]
[1] Google Patents. US7202257B2 - Anti-inflammatory medicaments. Available at:
Technical Support Center: Handling & Long-Term Storage of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Welcome to the Technical Support Center for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS: 1232137-17-5)[1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS: 1232137-17-5)[1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical vulnerabilities of this pyrazole-methanamine derivative.
Scientist’s Pro-Tip on Nomenclature: Due to annular tautomerism in unsubstituted 1H-pyrazoles, the 3-position and 5-position rapidly interconvert. Therefore, 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is chemically equivalent to amine . Keep this in mind when cross-referencing literature or ordering from suppliers[1].
Physicochemical Profile & Quantitative Data
Before handling the compound, it is critical to understand its baseline properties to establish accurate quality control (QC) parameters.
Q: The manufacturer states the powder can be stored at room temperature[1]. Is this sufficient for multi-year storage?A: While the bulk powder is thermodynamically stable at room temperature (RT) in a sealed, pristine container[1], repeated opening of the vial introduces ambient moisture and oxygen. The secondary amine (N-methylmethanamine group) is susceptible to slow N-oxidation, while the pyrazole nitrogens act as hydrogen bond acceptors, making the powder mildly hygroscopic.
Causality: Moisture ingress accelerates oxidative degradation. For long-term storage (>6 months) or after the initial seal is broken, we strongly recommend storing the powder desiccated at 2–8°C under an inert argon or nitrogen atmosphere.
Q: Why am I seeing a loss of compound potency in my cellular assays after a month of using the same DMSO stock?A: This is a classic symptom of freeze-thaw degradation. When DMSO stock solutions are repeatedly frozen and thawed, atmospheric moisture condenses inside the vial.
Causality: Water in DMSO accelerates the hydrolysis of trace impurities and causes micro-precipitation. The highly lipophilic tert-butyl group significantly reduces the compound's aqueous solubility; even minor water ingress into your DMSO stock will crash the compound out of solution, lowering the effective concentration delivered to your assay. Always use single-use aliquots.
Troubleshooting Guide: Experimental Issues
Issue 1: My LC-MS purity check shows a secondary peak with a mass shift of +16 Da.
Root Cause: A +16 Da shift is the hallmark of N-oxidation, meaning the secondary amine has oxidized into a hydroxylamine or N-oxide derivative due to prolonged exposure to ambient air.
Solution: Discard the degraded stock. To prevent this, always purge the headspace of your storage vials with Argon gas before sealing.
Issue 2: The compound precipitates immediately when added to my aqueous cell culture media.
Root Cause: The bulky, hydrophobic tert-butyl moiety dominates the molecule's solvation profile, making it highly prone to crashing out in aqueous buffers if the local concentration is too high during mixing.
Solution: Do not add the compound directly to static media. Use the Dropwise Dilution Protocol (detailed in Section 4) to ensure rapid dispersal, and keep the final DMSO concentration strictly ≤1%.
Issue 3: I am not seeing the expected 168.15 m/z peak in my LC-MS validation, but I see a strong peak at 190.13 m/z.
Root Cause: The compound is forming a Sodium adduct [M+Na]+ instead of a protonated adduct [M+H]+[2].
Solution: This is normal and depends on your mobile phase. If you are using glassware washed with sodium-containing detergents or buffers lacking sufficient formic acid, the sodium adduct (190.13 m/z) will dominate[2]. Add 0.1% Formic Acid to your mobile phase to force protonation.
Visualizations: Storage & QC Workflows
Workflow for preventing amine oxidation and ensuring long-term stability.
Step-by-step stock solution preparation and LC-MS quality control workflow.
Step-by-Step Methodologies
Protocol A: Preparation of Self-Validating Master Stock Solutions
To guarantee experimental reproducibility, every stock solution must be treated as a self-validating system.
Equilibration: Remove the sealed vial of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine from storage and let it equilibrate to room temperature for 30 minutes. Do not open cold; this prevents condensation from forming on the hygroscopic powder.
Weighing: Weigh the desired mass using a calibrated analytical balance. Wear proper PPE, as the compound causes serious eye damage and skin irritation (H315, H318)[1].
Dissolution: Dissolve the powder in anhydrous, LC-MS grade DMSO to achieve a concentration of 10 mM to 50 mM.
Self-Validating QC Step: Immediately run a 1 µL aliquot of the stock on an LC-MS system. Confirm the presence of the 168.15 m/z peak ([M+H]+)[2] and establish a baseline purity chromatogram. If purity is <95%, discard and re-weigh using a fresh, unoxidized batch.
Aliquoting: Divide the validated solution into single-use amber glass vials (e.g., 20 µL to 50 µL per vial). Amber glass protects the compound from UV-induced degradation.
Storage: Purge the headspace of each vial with Argon gas, cap tightly, and store at -20°C.
Protocol B: Aqueous Dilution for Biological Assays
Thawing: Thaw a single-use DMSO aliquot at room temperature.
Homogenization: Vortex the aliquot gently for 5 seconds to ensure complete homogeneity.
Dropwise Addition: Place your aqueous assay buffer on a magnetic stirrer or vortex mixer. Add the DMSO stock dropwise into the vortex vortex center.
Mechanistic Insight: Dropwise addition ensures infinite dilution kinetics, preventing localized high concentrations of the hydrophobic tert-butyl group, which is the primary cause of irreversible micro-precipitation.
Final Concentration Check: Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cytotoxicity in cellular assays.
A Comparative Guide to 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine and Primary Amine Pyrazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," con...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Its versatility allows for diverse substitutions, leading to a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroactive properties.[3][4] This guide provides an in-depth comparative analysis of two closely related classes of pyrazole derivatives: the secondary amine 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine and its primary amine counterparts.
Our focus will be on their chemical synthesis, biological activity, and the critical structure-activity relationships (SAR) that govern their performance, particularly in the context of modulating the metabotropic glutamate receptor 5 (mGluR5). This receptor is a key target in the development of novel therapeutics for neurological and psychiatric disorders.[5]
Chemical Synthesis: A Tale of Two Amines
The synthetic routes to both primary and secondary aminomethyl pyrazoles often share a common origin: the 5-amino-3-tert-butyl-1H-pyrazole core. The divergence in the synthetic pathway typically occurs in the final steps, where the aminomethyl functionality is introduced and, in the case of the secondary amine, subsequently alkylated.
Synthesis of Primary Amine Pyrazole Derivatives
A common strategy to synthesize the primary amine, 1-(3-tert-butyl-1H-pyrazol-5-yl)methanamine, involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.
Conceptual Synthetic Workflow for Primary Amine Pyrazole Derivatives
Caption: Synthetic routes to primary aminomethyl pyrazoles.
Synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (Secondary Amine)
The synthesis of the secondary amine can be achieved through direct N-methylation of the primary amine or via a one-pot reductive amination of the corresponding aldehyde with methylamine.
Conceptual Synthetic Workflow for Secondary Amine Pyrazole Derivatives
Caption: Synthetic routes to the secondary aminomethyl pyrazole.
Comparative Biological Activity: The Significance of N-Substitution
The seemingly minor difference between a primary and a secondary amine at the 5-position of the pyrazole ring can have profound implications for a compound's pharmacological profile. This is particularly evident in the context of mGluR5 positive allosteric modulators (PAMs).
1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (as part of CDPPB)
The N-methylated secondary amine is a core fragment of the well-characterized mGluR5 PAM, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). CDPPB has demonstrated robust in vivo efficacy in animal models of psychosis and cognitive deficits.[5] While the entire CDPPB molecule contributes to its activity, the substituted aminomethylpyrazole moiety is crucial for its interaction with the receptor.
Primary Amine Pyrazole Derivatives
While direct comparative data for the primary amine analogue of the CDPPB fragment is scarce in the public domain, we can infer its potential activity based on established structure-activity relationships for mGluR5 PAMs. Generally, the nature of the substituent on the nitrogen atom can significantly influence potency, selectivity, and pharmacokinetic properties.
For many receptor-ligand interactions, a primary amine may exhibit different hydrogen bonding capabilities compared to a secondary amine. This can alter the binding affinity and orientation within the receptor's allosteric site. Furthermore, the increased basicity and polarity of a primary amine compared to a secondary amine can impact its ability to cross the blood-brain barrier and its metabolic stability.
Table 1: Inferred Comparative Profile
Feature
Primary Amine Derivative
Secondary Amine (N-Methyl) Derivative
Rationale/Supporting Evidence
Synthesis
Accessible via reduction of nitriles or reductive amination of aldehydes.
Synthesized from the primary amine or via reductive amination with methylamine.
Established synthetic methodologies for pyrazole functionalization.[1][6]
mGluR5 PAM Activity
Potentially active, but likely with different potency and efficacy compared to the secondary amine.
A key fragment of the potent and efficacious mGluR5 PAM, CDPPB.
SAR studies on related mGluR5 PAMs indicate that N-substitution is a critical determinant of activity.
Receptor Interaction
May form different hydrogen bond networks within the allosteric binding site.
The methyl group may provide favorable steric interactions or modulate the amine's pKa.
General principles of medicinal chemistry suggest that N-alkylation can significantly alter ligand-receptor interactions.
Pharmacokinetics
Likely to be more polar, potentially affecting BBB penetration. May be a substrate for different metabolic enzymes.
The methyl group can increase lipophilicity, potentially improving BBB penetration and altering metabolic pathways.
The addition of an alkyl group generally increases lipophilicity.
Experimental Protocols
To facilitate the comparative evaluation of these pyrazole derivatives, we provide detailed protocols for key in vitro and in vivo assays.
In Vitro Assessment of mGluR5 PAM Activity
Protocol: Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human mGluR5 in a suitable growth medium.
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
Compound Addition: Add varying concentrations of the test compounds (primary and secondary amine pyrazole derivatives) to the wells.
Glutamate Stimulation: After a brief incubation with the test compounds, add a sub-maximal concentration (EC20) of glutamate to stimulate the mGluR5 receptor.
Data Acquisition: Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader.
Data Analysis: Calculate the potentiation of the glutamate response by the test compounds and determine their EC50 values.
In Vivo Behavioral Assessment
Protocol: Open Field Test for Locomotor Activity
This test assesses general locomotor activity and can indicate potential sedative or stimulant effects of a compound.
Apparatus: Use a square open-field arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena should be equipped with an automated tracking system (e.g., infrared beams or video tracking).
Acclimation: Allow the animals (e.g., rats or mice) to acclimate to the testing room for at least 30 minutes before the experiment.
Dosing: Administer the test compounds or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection).
Testing: Place each animal individually into the center of the open-field arena and record its activity for a specified period (e.g., 30-60 minutes).
Data Analysis: Analyze the tracking data to determine parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Protocol: Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This test is used to evaluate the antipsychotic-like potential of compounds.
Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
Acclimation: Place the animal in the holding cylinder within the chamber and allow a 5-minute acclimation period with background white noise.
Stimuli Presentation: Present a series of acoustic stimuli in a pseudo-random order, including:
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB).
Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 75-85 dB).
Prepulse-plus-pulse trials: The low-intensity prepulse precedes the high-intensity pulse by a short interval (e.g., 100 ms).
Data Acquisition: Record the startle response (amplitude of the flinch) for each trial.
Data Analysis: Calculate the percentage of PPI using the formula: %PPI = [1 - (startle response on prepulse-plus-pulse trials / startle response on pulse-alone trials)] x 100.
Conclusion and Future Directions
The comparison between 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine and its primary amine analogues highlights the subtle yet critical role of N-substitution in determining the pharmacological profile of pyrazole-based drug candidates. While the secondary amine is a component of a known potent mGluR5 PAM, the primary amine represents a valuable tool compound for further SAR exploration.
Future research should focus on the direct synthesis and head-to-head comparison of these and other N-substituted derivatives to precisely elucidate the impact of the amine substitution on mGluR5 modulation. Such studies will undoubtedly provide crucial insights for the rational design of next-generation therapeutics targeting this important receptor.
References
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. (2021).
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. ProQuest. (2021).
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
Pharmacological characterisation of allosteric modulators
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020).
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5)
One-pot synthesis of the N-pyrazolyl amine via a reductive amination.
Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy. PMC.
Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PMC.
Pharmacological characterisation of allosteric modulators
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scirp.org. (2020).
Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PMC.
Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. RSC Publishing.
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023).
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. (2008).
A Comparative Guide to the Reactivity of Pyrazole-Based Ligands in Buchwald-Hartwig Amination: An In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The success of this transformation is critically dependent on the nature of the ligand coordinated to the palladium center, which governs the delicate balance of oxidative addition, amine coordination, deprotonation, and reductive elimination steps of the catalytic cycle.[1]
This guide provides a comparative analysis of the reactivity of pyrazole-based ligands in the Buchwald-Hartwig amination, with a specific focus on the potential performance of the novel ligand, 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine . While direct experimental data for this specific ligand is not yet prevalent in the public domain, we will leverage established principles of ligand design and experimental data from structurally related pyrazole-based systems to provide a scientifically grounded perspective on its expected reactivity.
The Pivotal Role of Ligands in Buchwald-Hartwig Amination
The choice of ligand in a Buchwald-Hartwig amination is paramount to its success. The ligand influences several key aspects of the reaction:
Catalyst Stability and Activity: A well-designed ligand stabilizes the palladium(0) active species and facilitates the key steps of the catalytic cycle.
Substrate Scope: The steric and electronic properties of the ligand determine the range of aryl halides and amines that can be coupled effectively.
Reaction Conditions: Optimal ligands can enable the use of milder reaction conditions, such as lower temperatures and weaker bases.
Phosphine-based ligands, particularly bulky, electron-rich biarylphosphines like XPhos and RuPhos, have historically dominated the field.[2][3] However, the exploration of nitrogen-based ligands, such as those incorporating pyrazole scaffolds, offers exciting opportunities for fine-tuning catalyst performance and accessing novel reactivity.
Pyrazole-Based Ligands: A Promising Class for C-N Coupling
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique electronic and steric properties make them attractive candidates for ligand design in catalysis.[4][5]
Key Features of Pyrazole Ligands:
Tunable Electronics: The electronic properties of the pyrazole ring can be readily modified by introducing electron-donating or electron-withdrawing substituents. This allows for precise control over the electron density at the palladium center.
Steric Hindrance: The substitution pattern on the pyrazole ring can be varied to create a range of steric environments around the metal, influencing the rate of oxidative addition and reductive elimination.[6]
Coordination Versatility: Pyrazoles can coordinate to metal centers in a monodentate or bidentate fashion, offering flexibility in catalyst design.[7][8]
Profiling 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine: A Hypothetical Analysis
Let us now consider the target ligand, 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine .
Figure 1. Chemical structure of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine.
Based on its structure, we can anticipate several key features that would influence its performance in a Buchwald-Hartwig amination:
Bidentate Coordination: The presence of both a pyrazole nitrogen and a side-chain amine nitrogen suggests the potential for bidentate P,N-ligation to the palladium center. This chelation effect can enhance catalyst stability.
Steric Bulk: The tert-butyl group at the 3-position of the pyrazole ring provides significant steric hindrance. This bulk is often beneficial in promoting the reductive elimination step and preventing the formation of undesired side products.
Electron-Donating Character: The alkyl substituents on the pyrazole and the amine side chain are electron-donating, which would increase the electron density on the palladium center. This generally accelerates the rate of oxidative addition of the aryl halide.
Comparative Reactivity: A Case Study with a Pyrazole-Tethered Phosphine Ligand
To provide a tangible comparison, we will examine the performance of a well-documented pyrazole-based P,N-ligand in the Buchwald-Hartwig amination of aryl bromides and triflates.[6] This will serve as a benchmark for predicting the potential efficacy of our target ligand.
Table 1: Buchwald-Hartwig Amination of Aryl Bromides with a Pyrazole-Phosphine Ligand [6]
Entry
Aryl Bromide
Amine
Product
Yield (%)
1
4-Bromotoluene
Morpholine
4-Morpholinotoluene
95
2
4-Bromoanisole
Piperidine
1-(4-Methoxyphenyl)piperidine
92
3
1-Bromo-4-fluorobenzene
n-Hexylamine
N-(4-Fluorophenyl)hexan-1-amine
88
4
2-Bromopyridine
Aniline
N-Phenylpyridin-2-amine
85
Reaction Conditions: Pd₂(dba)₃ (1 mol %), Ligand (2 mol %), NaOtBu (1.4 equiv), Toluene, 100 °C, 12 h.
The data in Table 1 demonstrates that pyrazole-containing ligands can be highly effective in promoting the Buchwald-Hartwig amination of a range of aryl bromides with various amines, affording high yields of the desired products.
Experimental Protocols
Below are detailed, step-by-step methodologies for a typical Buchwald-Hartwig amination reaction using a pyrazole-based ligand.
General Procedure for Buchwald-Hartwig Amination:
Catalyst Preparation: In a nitrogen-filled glovebox, a reaction vessel is charged with Pd₂(dba)₃ (1 mol %) and the pyrazole-based ligand (2 mol %).
Reagent Addition: The aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv) are added to the reaction vessel.
Solvent Addition: Anhydrous toluene is added to the reaction vessel.
Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for high-throughput ligand screening.
Conclusion and Future Outlook
While direct experimental validation is pending, a thorough analysis of the structural features of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine suggests it holds significant promise as a ligand for the Buchwald-Hartwig amination. Its potential for bidentate coordination, coupled with the steric bulk of the tert-butyl group and the electron-rich nature of the pyrazole ring, are all desirable characteristics for an effective ligand in this transformation.
Further experimental investigation is warranted to fully elucidate the catalytic activity of this novel ligand and compare its performance against established systems. Such studies would involve a systematic screening of reaction conditions, including the choice of palladium precursor, base, solvent, and temperature, as well as an exploration of its substrate scope with a diverse range of aryl halides and amines. The continued development of new ligand architectures, such as those based on the versatile pyrazole scaffold, will undoubtedly continue to expand the horizons of C-N cross-coupling chemistry and enable the synthesis of increasingly complex and valuable molecules.
References
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). MDPI. [Link]
Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. (2026). ResearchGate. [Link]
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. (2021). ACS Publications. [Link]
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]
Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2024). MDPI. [Link]
Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. (2016). ACS Publications. [Link]
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. [Link]
Synthesis and crystal structure of two new copper(II) complexes with carboxylate and pyrazole ligands. (2023). Journal of Chemistry and Technologies. [Link]
The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. GIROLAMO LA MONICA and G. ATTILIO ARDIZZOIA. [Link]
A Comparative Guide to the Spectroscopic Purity Validation of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine
Introduction: The Imperative of Purity in Drug Discovery In the landscape of modern drug development, the starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs) are of para...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of modern drug development, the starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs) are of paramount importance. The purity of these chemical entities is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of preclinical and clinical results.[1][2] The compound 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, a substituted pyrazole, represents a valuable building block in medicinal chemistry, likely utilized for its unique scaffold in synthesizing potential therapeutic agents.[3][4]
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques for validating the purity of this specific molecule. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our protocols in authoritative standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][5][6][7] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for ensuring the unimpeachable quality of their chemical matter.
Understanding the Impurity Landscape: A Regulatory Perspective
Before delving into analytical techniques, it is crucial to understand what we are looking for. The ICH Q3A(R2) guideline provides a clear framework, classifying impurities in new drug substances into three main categories: organic impurities, inorganic impurities, and residual solvents.[5][8] Organic impurities, which include starting materials, by-products, intermediates, and degradation products, are of primary concern for the techniques discussed herein.[1] Regulatory guidelines establish specific thresholds for impurities that trigger the need for reporting, identification, and toxicological qualification, often starting at levels as low as 0.05%.[1][5] This necessitates the use of highly sensitive and specific analytical methods.
The Orthogonal Approach: A Mandate for Self-Validating Systems
A single analytical technique is rarely sufficient to declare a compound "pure." Each method has inherent biases and limitations. For instance, a compound may co-elute with an impurity in a specific HPLC system, or an impurity may lack a UV chromophore, rendering it invisible to a standard UV detector. Therefore, a trustworthy purity validation system is inherently orthogonal—it employs multiple analytical techniques that rely on different physicochemical principles.[9] By combining methods like NMR, LC-MS, and HPLC-UV, we create a self-validating system where the weaknesses of one technique are compensated by the strengths of another.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool because the signal intensity is directly proportional to the number of atomic nuclei, making it an excellent primary ratio method for quantification without the need for identical reference standards for every impurity.[10][11] For 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, ¹H NMR is particularly informative.
Causality of Experimental Choices
Quantitative ¹H NMR (qNMR) requires specific acquisition parameters to ensure accuracy. Unlike routine NMR for structural confirmation, qNMR demands complete spin-lattice relaxation (T₁) for all relevant protons to ensure signal integrals are truly proportional to the molar concentration.[12] This is achieved by using a long relaxation delay (D1). Furthermore, a certified internal standard of known purity is used to calibrate the measurement, providing an absolute purity value (e.g., %w/w).[10]
Detailed Experimental Protocol: qNMR
Sample Preparation:
Accurately weigh approximately 10-20 mg of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine into a clean NMR tube. Record the weight precisely.
Accurately weigh and add a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.
NMR Data Acquisition (¹H):
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[13]
Set the spectral width to encompass all signals of interest.
Crucially, set the relaxation delay (D1) to at least 5 times the longest T₁ value of the protons being integrated in both the analyte and the standard. If T₁ values are unknown, a D1 of 30-60 seconds is a conservative starting point.
Use a 90° pulse angle to maximize signal for each scan.
Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.
Data Processing and Purity Calculation:
Apply appropriate phasing and baseline correction to the spectrum.
Carefully integrate a well-resolved, characteristic signal from the analyte (e.g., the tert-butyl singlet) and a signal from the internal standard.
Calculate the purity using the following formula[10]:
Structural Confirmation: The chemical shifts and coupling patterns must be consistent with the proposed structure of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine. Expected ¹H NMR signals would include a singlet for the tert-butyl group, a singlet for the pyrazole C4-H, a singlet for the N-methyl group, and a signal for the methylene (-CH₂-) group.[3][14]
Impurity Detection: Any signals not corresponding to the target compound or the internal standard are potential impurities. Their integration relative to the main compound can provide a molar percentage estimation.
Caption: Workflow for quantitative NMR (qNMR) purity determination.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity Profiling
HPLC with UV detection is the most common technique for purity assessment in the pharmaceutical industry.[15] It excels at separating a compound from its potential impurities, providing a relative percentage purity based on peak area.
Causality of Experimental Choices
The choice of column and mobile phase is critical for achieving good separation. For 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, which contains basic nitrogen atoms, a reversed-phase C18 column is a logical choice.[16] The mobile phase should contain a buffer or acid modifier (e.g., formic acid or ammonium acetate) to ensure sharp, symmetrical peak shapes by suppressing silanol interactions and maintaining a consistent ionization state for the analyte. The detection wavelength should be set at a λmax of the compound to ensure maximum sensitivity.
Detailed Experimental Protocol: HPLC-UV
Method Development:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with a high percentage of Mobile Phase A, and run a linear gradient to a high percentage of Mobile Phase B over 15-20 minutes to elute all components. For example: 5% to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: Diode Array Detector (DAD) or UV detector set at a maximum absorbance wavelength (e.g., determined by UV-Vis scan, likely around 220-250 nm for the pyrazole chromophore).
Injection Volume: 5-10 µL.
Sample Preparation:
Prepare a stock solution of the analyte in a suitable diluent (e.g., 50:50 Acetonitrile/Water) at a concentration of approximately 1 mg/mL.
Further dilute to a working concentration of ~0.1 mg/mL for analysis.
The result is a "% purity by area." This is a relative purity, and it assumes that all impurities have the same UV response factor as the main compound at the chosen wavelength.[15] This is a significant limitation and a key reason why an orthogonal method like qNMR is necessary for absolute purity determination. The chromatogram provides a "fingerprint" of the sample's complexity.
Caption: Workflow for HPLC-UV purity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
While HPLC-UV separates components, it provides no structural information about them. By coupling the liquid chromatograph to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main peak and, crucially, of any detected impurities.[17][18]
Causality of Experimental Choices
The chromatographic method developed for HPLC-UV can often be directly transferred to LC-MS, provided the mobile phase is compatible with the mass spectrometer (e.g., uses volatile buffers like ammonium formate instead of non-volatile phosphates). Electrospray Ionization (ESI) in positive mode is the ideal choice for 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, as the basic nitrogen atoms are readily protonated to form [M+H]⁺ ions. High-Resolution Mass Spectrometry (HRMS), such as on a TOF or Orbitrap instrument, provides highly accurate mass measurements, allowing for the confident determination of elemental compositions for unknown impurities.[2][17]
Detailed Experimental Protocol: LC-MS
Chromatography: Use the same or a very similar HPLC method as described above, ensuring mobile phase compatibility.
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Scan Range: A range appropriate to cover the expected mass of the parent compound and potential impurities (e.g., m/z 100-800).
Data Acquisition: Collect both the Total Ion Chromatogram (TIC) and the mass spectrum for each eluting peak.
Data Analysis:
Confirm the mass of the main peak corresponds to the [M+H]⁺ of the target compound.
For each impurity peak in the TIC, analyze its mass spectrum.
If using HRMS, use the accurate mass to predict the elemental formula of the impurity. This information, combined with knowledge of the synthetic route, can often lead to the structural elucidation of the impurity.[2]
Data Interpretation
LC-MS confirms the identity of the main peak and provides crucial mass information for any separated impurities. This is the first step toward meeting the ICH requirement for impurity identification when they exceed the specified threshold.[5]
Caption: Workflow for impurity identification using LC-MS.
Comparative Summary of Techniques
Parameter
Quantitative NMR (qNMR)
HPLC-UV
LC-MS
Principle
Nuclear spin resonance
Chromatographic separation & UV absorbance
Chromatographic separation & mass-to-charge ratio
Purity Type
Absolute (% w/w)
Relative (Area %)
Primarily qualitative/identificatory
Structural Info
Detailed structure of all soluble components
None (retention time only)
Molecular weight, elemental composition (HRMS)
Sensitivity
Lower (mg scale)
High (µg/mL to ng/mL)
Very High (ng/mL to pg/mL)
Key Advantage
Primary quantitative method; no response factor needed.[10]
Impurity structure elucidation and identification.
Conclusion: An Integrated Strategy for Unquestionable Purity
The spectroscopic validation of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine purity is not a task for a single instrument but a strategic integration of orthogonal techniques. The process begins with HPLC-UV as a rapid, high-throughput method to profile the sample and determine a relative purity. Any significant impurities detected are then investigated using LC-MS to determine their mass and potential elemental composition, which is the first and most critical step towards their structural identification as mandated by regulatory guidelines.[1][5]
Finally, quantitative ¹H NMR serves as the ultimate arbiter, providing an accurate, absolute purity value that is independent of the impurities' structures or UV absorptivity.[12][20] This multi-pronged approach creates a self-validating, robust, and scientifically sound dossier for the compound, ensuring that researchers and drug development professionals can proceed with confidence in the quality and integrity of their foundational chemical matter.
References
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
Van Goidsenhoven, I., et al. (2005, April 15). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Journal of Chromatography A. [Link]
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
Pharmaceutical Technology. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]
U.S. Pharmacopeia. (2014, April 30). <476> Organic Impurities in Drug Substances and Drug Products. [Link]
ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. [Link]
BioPharm International. (2020, November 12). USP Proposes New Standards for Organic Impurities in Medicines. [Link]
ECA Academy. (2014, May 14). Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs. [Link]
USP-NF. (2017, September 29). General Chapters <476> Organic Impurities in Drug Substances and Drug Products and <1086> Impurities in Drug Substances and Drug Products. [Link]
Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
Jimeno, M.L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. [Link]
Castillo, J.C., et al. (2021, July 7). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. MDPI. [Link]
Pretsch, E., et al. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
Fruchier, A., et al. (1984, July 1). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]
ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]
ResearchGate. (2026, February 9). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
Gallo, V., et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]
Gfeller, D., & Gedeck, P. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]
Liu, Q., et al. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
Al-Sanea, M.M., et al. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. [Link]
Zalaru, C., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. [Link]
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
ChemAdder. (2025, September 10). The NMR-Purity and the new dimensions and standards of purity. [Link]
ResearchGate. (2019, April). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]
RSC Publishing. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]
Castillo, J.C., et al. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
Dolan, J.W., et al. (2002, March 1). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. PubMed. [Link]
Becerra, D., & Castillo, J.C. (2025, October 16). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]
Welch. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
Benchmarking 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine in Library Synthesis: A Comparative Guide for Drug Discovery
Executive Summary In the landscape of fragment-based drug discovery (FBDD) and combinatorial library synthesis, the selection of bifunctional building blocks dictates both the chemical success of the library and the phys...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and combinatorial library synthesis, the selection of bifunctional building blocks dictates both the chemical success of the library and the physicochemical properties of the resulting leads. 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine has emerged as a highly privileged scaffold, particularly in the development of kinase inhibitors and GPCR ligands.
This guide objectively benchmarks this secondary amine building block against its primary amine and less sterically hindered counterparts. By analyzing its structural rationale, comparing its reactivity profiles, and detailing a self-validating high-throughput synthesis protocol, this guide provides drug development professionals with the mechanistic insights needed to optimize library design.
Structural Rationale & Pharmacophore Analysis
The architectural brilliance of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine lies in its tri-functional nature, which perfectly aligns with the binding requirements of many ATP-competitive kinase inhibitors[1]:
The Pyrazole Core (Hinge Binder): The 1H-pyrazole moiety acts as a bidentate hydrogen-bond donor and acceptor. In kinase targets (such as Trk, Aurora, and Abl), this core anchors the molecule to the kinase hinge region, mimicking the adenine ring of ATP[2].
The tert-Butyl Group (Hydrophobic Anchor): Positioned at C3, the bulky tert-butyl group is highly lipophilic. It is strategically angled to project into the hydrophobic selectivity pockets (e.g., the DFG-out pocket), providing critical van der Waals interactions while simultaneously blocking metabolic oxidation at that position.
The N-Methylmethanamine Handle (Vector & Linker): Located at C5, this secondary amine serves as the primary point of diversification for library synthesis. The N-methyl group restricts the conformational flexibility of the resulting linkage, lowering the entropic penalty upon target binding, while directing the attached substituent toward the solvent-exposed channel[1].
Pharmacophore mapping of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine in kinase binding.
Benchmarking: Secondary vs. Primary Amine Pyrazoles
When designing a combinatorial library, chemists must choose between primary and secondary amine building blocks. While primary amines like (3-tert-butyl-1H-pyrazol-5-yl)methanamine are highly reactive, they introduce severe chemoselectivity issues during high-throughput parallel synthesis[3].
The N-methylated variant outperforms its primary counterpart across several critical library synthesis metrics:
Causality of Performance:
The primary amine variant frequently undergoes bis-alkylation or bis-acylation during library generation because the initial mono-alkylated product is often more nucleophilic than the starting material. By utilizing the N-methyl secondary amine, the reaction is strictly limited to a single substitution event[4]. Furthermore, replacing a primary amine with an N-methyl group removes one hydrogen-bond donor, which directly improves the passive membrane permeability (clogP) of the final library compounds—a critical factor for intracellular targets like kinases.
To maximize the utility of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, the following Nucleophilic Aromatic Substitution (SNAr) protocol is engineered as a self-validating system . It utilizes orthogonal chemical scavenging to ensure that only the desired coupled products reach the biological assay plates, eliminating false positives caused by unreacted building blocks.
Step-by-Step Methodology
Step 1: Scaffold Activation and Coupling
Preparation: In a 96-well reaction block, dispense the electrophilic scaffold (e.g., a 2,4-dichloropyrimidine derivative) (0.1 mmol) dissolved in 0.5 mL of anhydrous DMSO.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3 equiv). Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the pyrimidine scaffold.
Building Block Addition: Add 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (0.12 mmol, 1.2 equiv).
Thermal Activation: Seal the block and heat to 80°C for 12 hours. Causality: The secondary amine is sterically hindered by both the N-methyl group and the adjacent pyrazole ring. Thermal activation in a high-dielectric solvent (DMSO) is required to stabilize the Meisenheimer complex transition state during SNAr.
Step 2: Chemical Scavenging (The Validation Step)
5. Electrophilic Scavenging: Cool the block to room temperature. Add Polystyrene-supported Isocyanate (PS-Isocyanate) resin (0.2 mmol, ~2 equiv based on excess amine) to each well. Agitate for 4 hours.
6. Causality: The PS-Isocyanate resin covalently captures any unreacted 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, immobilizing it on the solid support.
7. Filtration: Filter the reaction mixtures through a frit into a clean 96-well collection block.
Step 3: High-Throughput Purification & QC
8. LC-MS Quality Control: Inject a 1 µL aliquot from each well into an LC-MS system. Because the starting amine was scavenged, the absence of its corresponding mass (m/z ~168 [M+H]+) validates that the scavenging system worked perfectly.
9. Solvent Removal: Lyophilize or use a centrifugal evaporator (e.g., Genevac) to remove DMSO and volatile DIPEA, yielding the pure target compounds ready for biological screening.
Self-validating high-throughput SNAr workflow for secondary amine library synthesis.
Case Study: Kinase Inhibitor Discovery
The practical superiority of this building block is best demonstrated in the optimization of Trk and Abl kinase inhibitors. In high-throughput screens, early hit compounds often suffer from poor pharmacokinetic properties. By incorporating the 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine motif, medicinal chemists have successfully achieved two goals simultaneously:
The pyrazole nitrogen atoms form crucial hydrogen bonds with the backbone amides of the kinase hinge region[2].
The N-methylmethanamine linker directs the rest of the molecule out of the ATP pocket towards the solvent boundary, allowing for massive combinatorial diversification without disrupting the primary binding pharmacophore[1].
This specific trajectory control is impossible to achieve with standard primary amines, cementing this molecule's status as a top-tier building block for modern drug discovery.
References
Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][1]
Structure of the Abl kinase domain bound to VX-680
ResearchGate
URL:[Link][2]
Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles
MDPI
URL:[Link][3]
Efficient Solution Phase Combinatorial Access to a Library of Pyrazole- and Triazole-Containing Compounds
ACS Publications
URL:[Link][4]
A Comparative Toxicological Guide to 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine and Structurally Related Amines
Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3] The f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3] The functionalization of the pyrazole ring, particularly with amino groups, provides a versatile template for developing novel therapeutic agents.[4][5] 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is one such derivative, featuring a bulky tert-butyl group for metabolic stability and a secondary amine side chain for modulating physicochemical properties. However, as with any drug candidate, a thorough understanding of its toxicological profile is paramount.
This guide provides a comparative toxicological analysis of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine. Due to the limited publicly available toxicity data on this specific molecule, our analysis relies on a structure-activity relationship (SAR) approach. We will compare its structural features with those of closely related pyrazole amines for which toxicological data is available, providing a predictive framework for its potential hazards. We will further detail standardized experimental protocols for researchers to validate these predictions and conduct robust safety assessments.
Section 1: Structural Analysis and Predicted Toxicological Relevance
The toxicological profile of a molecule is intrinsically linked to its chemical structure. The key features of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine are the pyrazole core, the C3-tert-butyl group, and the C5-N-methylmethanamine side chain.
Pyrazole Core: The pyrazole ring itself is generally well-tolerated and is a bioisostere for an aryl group, often improving properties like lipophilicity and solubility.[1] However, its metabolism can lead to various intermediates, and its substitution pattern dramatically influences biological activity and toxicity.
Tert-butyl Group: The bulky, lipophilic tert-butyl group at the C3 position is often incorporated to sterically hinder metabolic attack, potentially increasing the compound's half-life. This increased lipophilicity can also enhance membrane permeability and tissue distribution, which may influence toxicity.
N-methylmethanamine Side Chain: The basicity and length of the amine side chain at the C5 position are critical determinants of receptor binding and off-target effects. Primary, secondary, and tertiary amines exhibit different toxicological profiles. For instance, oleyl amine has shown significant cytotoxicity among lipidic monoamines.[6] The N-methylation, which differentiates the target compound from its primary amine analogue, can alter its metabolic fate and interaction with biological macromolecules.
Figure 1: Key structural features of the target compound and their potential toxicological relevance.
Section 2: Comparative Toxicological Data of Related Amines
The following table summarizes hazard classifications from Safety Data Sheets (SDS) and literature for amines structurally related to our target compound. This comparative approach is essential for predicting the target's toxicological profile in the absence of direct data.
Analysis of Comparative Data:
The data strongly suggests that the pyrazole amine class, including our target compound, should be handled with care. The primary amine analogue is classified as harmful by multiple routes of exposure (oral, dermal, inhalation) and causes skin irritation.[7] It is plausible that N-methylation may slightly alter the metabolic profile but is unlikely to completely abrogate these acute toxicities. Skin, eye, and respiratory irritation appear to be class-wide effects for substituted pyrazoles.[8][9] Furthermore, the data for LQFM021 highlights the potential for organ-specific toxicity (kidney and liver) upon repeated exposure, a critical consideration for any drug development program.[10]
Section 3: Recommended Experimental Protocols for Toxicity Assessment
To definitively characterize the toxicity of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine, a tiered experimental approach is recommended, beginning with cost-effective in vitro assays before proceeding to more complex in vivo studies.
In Vitro Cytotoxicity Assessment: MTT Cell Viability Assay
Causality and Rationale: This assay serves as a fundamental first-pass screen for general toxicity. It measures the metabolic activity of cells, which correlates with cell viability.[11] A reduction in the mitochondrial-dependent conversion of MTT to formazan indicates cell death or a reduction in proliferation. The choice of both a cancer cell line (e.g., HepG2) and a non-cancerous cell line (e.g., normal fibroblasts or CHO cells) is critical to distinguish between desired anti-proliferative effects and undesirable general cytotoxicity.[4][12][13]
Detailed Protocol:
Cell Seeding: Plate cells (e.g., Chinese Hamster Ovary (CHO) or HepG2 cells) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of the test amine in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
Incubation: Incubate the plate for a period of 24 to 72 hours.[11] A 72-hour period is often used to account for multiple cell cycles.[13]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the LC50 value (the concentration that inhibits cell viability by 50%).[11]
Figure 2: Standard experimental workflow for an in vitro MTT cytotoxicity assay.
In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
Causality and Rationale: Genotoxicity is a critical endpoint, as compounds that damage DNA can be potential carcinogens. The Ames test is a widely used initial screen for mutagenicity.[13] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The inclusion of a liver S9 fraction is crucial, as it simulates mammalian metabolism and can convert a non-mutagenic compound into a mutagenic metabolite.[13]
In Vivo Acute Oral Toxicity (OECD Guideline 425)
Causality and Rationale: Should in vitro results suggest low toxicity and the compound is prioritized for further development, a preliminary in vivo study is necessary. The OECD 425 guideline (Up-and-Down Procedure) is a validated method to determine the LD50 (median lethal dose) while minimizing the number of animals used. Animals are dosed sequentially, and the outcome of the previously dosed animal determines the dose for the next. This provides a statistically robust estimate of acute toxicity and helps identify clinical signs of toxicity.
Conclusion
Based on a comparative analysis of structurally related pyrazole amines, 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine is predicted to be harmful if swallowed, inhaled, or on contact with skin, and is likely to be a skin, eye, and respiratory irritant. The potential for organ-specific toxicity with repeated dosing, particularly affecting the liver and kidneys, should not be overlooked and warrants further investigation.[10]
While many pyrazole derivatives exhibit promising therapeutic activities with low toxicity towards normal cells, this cannot be assumed for all members of the class.[12][14] The provided experimental protocols offer a validated, tiered approach for researchers to systematically and definitively characterize the toxicological profile of this and other novel pyrazole amines, ensuring a data-driven progression in the drug development pipeline.
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). National Library of Medicine. [Link]
Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. (n.d.). J-Stage. [Link]
In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021. (2017). PubMed. [Link]
Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage. (2014). ACS Publications. [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]
In vivo Cytotoxicity of Polysubstituted Pyrazole Derivatives against Liver Cancer Cell Line. (2025). ResearchGate. [Link]
Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. (2026). PMC. [Link]
Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. (2010). PubMed. [Link]
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (2014). ResearchGate. [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC. [Link]
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
The safe and compliant management of chemical waste is a cornerstone of operational excellence in any drug discovery or chemical research facility. For specialized organic building blocks like 1-(3-tert-butyl-1H-pyrazol-...
Author: BenchChem Technical Support Team. Date: March 2026
The safe and compliant management of chemical waste is a cornerstone of operational excellence in any drug discovery or chemical research facility. For specialized organic building blocks like 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine , standardizing disposal protocols ensures not only regulatory compliance but also the safety of laboratory personnel and the environment.
As a nitrogen-rich heterocyclic compound containing both a pyrazole ring and a secondary amine, this chemical presents specific reactivity profiles that must dictate its lifecycle management from the benchtop to final EHS (Environmental Health and Safety) transfer.
Here is the comprehensive, step-by-step operational guide for the proper segregation, handling, and disposal of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine.
Chemical Profile & Waste Characterization
Before initiating disposal, it is critical to understand the physicochemical properties of the waste stream. The presence of the secondary aliphatic amine makes this compound inherently basic and nucleophilic, which dictates its incompatibility with certain other laboratory wastes.
Parameter
Specification
Operational Waste Implication
Chemical Class
Pyrazole derivative / Secondary Amine
Must be segregated from strong oxidizers and concentrated acids to prevent exothermic reactions.
Physical State
Solid / Viscous Liquid (depending on purity/salt form)
Determines whether it is routed to solid hazardous waste or dissolved into liquid organic waste.
Primary Hazards
Skin/Eye Irritant, Aquatic Toxicity
Requires primary and secondary containment; strictly prohibited from drain disposal.
EPA Waste Code
Unlisted Hazardous Waste (Characteristic)
Managed as characteristic hazardous waste (toxicity/reactivity) under RCRA guidelines[1].
The Causality of Waste Segregation
In laboratory waste management, mixing incompatible chemicals is a leading cause of catastrophic container failure, toxic gas release, and laboratory fires[1].
Because 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine contains basic nitrogen centers, it must never be added to waste carboys containing:
Strong Oxidizers (e.g., Nitric acid, peroxides, permanganates): Amines can be aggressively oxidized, leading to rapid gas evolution (N2, NOx) and over-pressurization of the waste container.
Concentrated Acids: Neutralization of the amine will generate significant localized heat (exotherm), which can melt plastic jerricans or shatter glass bottles[2].
Reactive Electrophiles (e.g., acid chlorides, sulfonyl chlorides): Will undergo uncontrolled exothermic amidation or sulfonylation reactions in the waste carboy.
Step-by-Step Disposal Protocol
To ensure a self-validating and safe disposal system, follow this standardized workflow for all waste containing 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine.
Step 1: Container Selection and Preparation
Select a chemically compatible container. High-Density Polyethylene (HDPE) jerricans or amber glass bottles are required. Do not use metal containers, as aqueous amine solutions can be corrosive to certain metals over time[2].
Ensure the container has a tightly fitting, threaded cap.
Step 2: Segregation and Consolidation
If pure compound or solid waste (e.g., contaminated weighing paper, empty vials): Place into a designated "Hazardous Solid Waste" container lined with a compatible poly-bag.
If in solution: Route the waste based on the solvent system. If dissolved in methanol, DMSO, or ethyl acetate, add to the Non-Halogenated Organic Waste stream. If dissolved in dichloromethane (DCM) or chloroform, it must be routed to the Halogenated Organic Waste stream[2].
Step 3: Labeling and Documentation
Attach a standardized hazardous waste tag before the first drop of waste is added to the container.
Write out the full chemical name: "1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine". Do not use abbreviations, acronyms, or structural formulas, as this violates RCRA labeling compliance and impedes emergency responders[3].
Check the boxes for "Toxic" and "Irritant".
Step 4: Accumulation and Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
Place the primary waste container inside a secondary containment tray capable of holding 110% of the container's volume[4].
The Closed-Cap Rule: The container must remain tightly closed at all times unless waste is actively being added. Funnels must be removed immediately after use[2].
Step 5: EHS Transfer
Once the container is 90% full, or the regulatory time limit (usually 9-12 months depending on jurisdiction) is reached, submit a pickup request to your institutional EHS or waste management provider[3].
Waste Routing Visualization
Workflow for the segregation and disposal of pyrazole-amine derivative laboratory waste.
Spill Response and Decontamination Logistics
In the event of an accidental spill of 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine during the disposal process:
Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.
Contain: Don appropriate PPE (nitrile gloves, splash goggles, lab coat). Contain the spill using inert absorbent materials (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like sawdust.
Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag or a solid waste bucket.
Decontaminate: Wash the affected surface with a mild detergent solution or a dilute acidic wash (like 5% citric acid) to neutralize residual trace amines, followed by a water rinse. Collect all rinse water as hazardous waste.